3-Chloro-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN/c5-4-1-2-6-3-4/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUOHRSINXUJKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511395 | |
| Record name | 3-Chloro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69624-11-9 | |
| Record name | 3-Chloro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-1H-pyrrole, a halogenated heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, synthesis methodologies, reactivity, and key applications, with a focus on its role as a versatile building block for the development of novel therapeutic agents. Experimental protocols, spectroscopic data, and safety information are also presented to facilitate its use in a research and development setting.
Introduction
This compound (CAS No. 69624-11-9) is a substituted pyrrole that has garnered attention as a valuable intermediate in the synthesis of a wide array of more complex molecules.[1] The presence of a chlorine atom at the 3-position of the pyrrole ring introduces unique reactivity, influencing the regioselectivity of subsequent chemical transformations and serving as a handle for further functionalization.[1] This makes it a key precursor for the synthesis of substituted pyrroles with diverse biological activities, including potential applications in drug discovery and materials science.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 69624-11-9 | [1] |
| Molecular Formula | C₄H₄ClN | [1] |
| Molecular Weight | 101.53 g/mol | [1] |
| Boiling Point | 181.225 °C at 760 mmHg | |
| Density | 1.274 g/cm³ | |
| Flash Point | 79.106 °C | |
| pKa of N-H | ~17.5 | [1] |
| XLogP3 | 1.3 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound presents a regiochemical challenge, as direct electrophilic chlorination of pyrrole preferentially occurs at the 2- and 5-positions. However, specific synthetic strategies have been developed to achieve the desired 3-chloro substitution.
General Synthetic Approach from Dichlorinated Precursors
One common strategy involves the use of more highly functionalized pyrrole precursors. For instance, derivatives of this compound can be synthesized from 3,4-dichloro-1H-pyrrole-2,5-diones.[1]
Experimental Protocol: Synthesis of 4-Amino-3-chloro-1H-pyrrole-2,5-dione Derivatives
This protocol describes a general method for the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, which are structurally related to this compound and highlight a key synthetic manipulation.
-
Reactants: 3,4-dichloro-1H-pyrrole-2,5-dione, primary amine, ethanol.
-
Procedure:
-
Dissolve the 3,4-dichloro-1H-pyrrole-2,5-dione in ethanol.
-
Add the desired primary amine to the solution.
-
Heat the reaction mixture to a temperature between 50-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product, typically by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.[1]
-
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-1H-pyrrole, a halogenated heterocyclic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its fundamental characteristics, outlines general experimental protocols for its synthesis and property determination, and presents key information in a structured format for ease of reference and comparison.
Core Physicochemical Properties
This compound is a substituted pyrrole ring system where a chlorine atom is present at the 3-position. This substitution significantly influences the electron distribution within the aromatic ring, thereby affecting its reactivity and physical properties compared to the parent pyrrole molecule.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₄H₄ClN | [1] |
| Molecular Weight | 101.533 g/mol | [1] |
| Boiling Point | 181.225 °C (at 760 mmHg) | [1] |
| Density | 1.274 g/cm³ | [1] |
| pKa (of N-H proton) | ~17.5 | [2] |
| Melting Point | Not available | |
| Solubility | Good solubility in polar organic solvents (e.g., dichloromethane, DMF); Poor solubility in non-polar solvents (e.g., n-hexane).[3] Quantitative data not available. | |
| XLogP3 | 1.668 | [1] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound and the determination of its specific physicochemical properties are not extensively documented in readily accessible literature. However, this section provides generalized and standard methodologies that are applicable.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct chlorination of pyrrole. The regioselectivity of this reaction is a critical aspect, as pyrrole can be halogenated at different positions. To favor the formation of the 3-chloro isomer, specific reaction conditions are necessary.
General Protocol for Direct Chlorination of Pyrrole:
-
Reaction Setup: A solution of pyrrole in an inert solvent, such as diethyl ether or tetrahydrofuran, is prepared in a reaction vessel equipped with a stirrer and a dropping funnel. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Temperature Control: The reaction mixture is cooled to a low temperature, often between -78 °C and 0 °C, using a cooling bath (e.g., dry ice/acetone or ice bath). This is crucial to control the reactivity of the chlorinating agent and minimize the formation of polychlorinated byproducts.[2]
-
Addition of Chlorinating Agent: A solution of a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in the same inert solvent is added dropwise to the cooled pyrrole solution with vigorous stirring. The slow addition helps to maintain the low temperature and control the reaction rate.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, the reaction mixture is typically quenched by the addition of a weak base solution (e.g., saturated sodium bicarbonate solution) to neutralize any acidic byproducts.
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure, to yield pure this compound.
Determination of Physicochemical Properties
Standard laboratory procedures are employed to determine the physicochemical properties of this compound.
-
Melting Point: The melting point of a solid sample can be determined using a melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.
-
Boiling Point: The boiling point is determined by distillation of the liquid sample at a specific pressure. For substances that may decompose at their atmospheric boiling point, vacuum distillation is employed.
-
Density: The density of the liquid can be measured using a pycnometer or a digital density meter at a specific temperature.
-
Solubility: The solubility in various solvents can be determined by adding a known amount of the solute to a known volume of the solvent at a specific temperature and observing the point at which no more solute dissolves. Quantitative solubility can be determined by analyzing the concentration of the saturated solution.
-
pKa: The acidity of the N-H proton can be determined by potentiometric titration or by using spectrophotometric methods in a suitable solvent system.
Spectroscopic Data
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region corresponding to the three protons on the pyrrole ring, in addition to a broad signal for the N-H proton. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effect of the chlorine atom.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum is expected to show four signals corresponding to the four carbon atoms of the pyrrole ring. The carbon atom attached to the chlorine (C-3) would be expected to have a chemical shift significantly different from the other carbons.
Infrared (IR) Spectroscopy:
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration (typically in the range of 3200-3500 cm⁻¹), C-H stretching vibrations of the aromatic ring (around 3100 cm⁻¹), C=C stretching vibrations of the ring (in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region).
Mass Spectrometry (MS):
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (101.53 g/mol ). A characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) would be expected.
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound via the direct chlorination of pyrrole.
Caption: Generalized workflow for the synthesis of this compound.
Logical Relationship of Physicochemical Properties
The following diagram illustrates the logical relationship between the molecular structure of this compound and its key physicochemical properties.
Caption: Relationship between molecular structure and physicochemical properties.
References
3-Chloro-1H-pyrrole molecular structure and electronics
An In-depth Technical Guide on the Molecular Structure and Electronics of 3-Chloro-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound, a significant heterocyclic compound utilized as a versatile precursor in organic synthesis and drug development.[1] The document details its molecular structure, electronic properties, and spectroscopic signature. Key data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide outlines generalized experimental protocols for its synthesis and characterization and employs graphical representations to illustrate logical relationships and workflows, serving as a critical resource for professionals in chemical and pharmaceutical research.
Introduction
This compound (CAS No. 69624-11-9) is a halogenated derivative of pyrrole, a five-membered aromatic heterocycle.[2] The introduction of a chlorine atom at the C3 position significantly modulates the electronic landscape and reactivity of the pyrrole ring, making it a valuable building block for synthesizing a wide array of substituted pyrroles.[1] While pyrrole itself is highly reactive towards electrophiles, the presence of the electron-withdrawing chlorine atom influences the regioselectivity of subsequent reactions.[1] Understanding the interplay between its structure and electronic characteristics is paramount for its effective application in medicinal chemistry and materials science. This document serves to consolidate the known structural, electronic, and spectroscopic data for this compound.
Molecular Structure
The foundational aspect of this compound's chemistry lies in its molecular architecture. It consists of a planar, five-membered ring containing four carbon atoms and one nitrogen atom, with a chlorine atom attached to the C3 position.
Chemical and Physical Properties
The key identifiers and computed physical properties of this compound are summarized in Table 1. This data is essential for laboratory handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 69624-11-9 | [2] |
| Molecular Formula | C₄H₄ClN | [2] |
| Molecular Weight | 101.53 g/mol | [2] |
| InChIKey | UUUOHRSINXUJKX-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1=CNC=C1Cl | [2] |
| Density | 1.274 g/cm³ | [3] |
| Boiling Point | 181.2 °C at 760 mmHg | [3] |
| Flash Point | 79.1 °C | [3] |
| XLogP3 | 1.3 - 1.67 | [2][3] |
| PSA (Polar Surface Area) | 15.8 Ų | [2][3] |
Electronic Properties
The electronic nature of this compound is a product of the aromatic pyrrole ring and the inductive and resonance effects of the chlorine substituent. These properties are frequently investigated using computational methods like Density Functional Theory (DFT).[1]
Influence of the Chlorine Substituent
The chlorine atom is an electron-withdrawing group, which influences the electron density distribution within the pyrrole ring.[1] This deactivating effect modulates the high reactivity typical of unsubstituted pyrrole towards electrophilic substitution. While the lone pair of electrons on the nitrogen atom makes the ring electron-rich, the chlorine atom at C3 alters the preferred sites of reaction.[1]
Electron Density Distribution
In unsubstituted pyrrole, resonance structures indicate that electron density is highest at the C2 and C5 positions.[4][5] However, the inductive effect of the electronegative nitrogen atom draws electron density from the C2 and C5 positions through the sigma bonds.[6] This is supported by the dipole moment of pyrrole, where the positive end is on the side of the heteroatom.[6] The addition of a chlorine atom at the C3 position further withdraws electron density, impacting the overall distribution and the sites susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbitals (FMO)
The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8][9]
-
HOMO : The energy and location of the HOMO determine the molecule's ability to act as a nucleophile or donate electrons. For pyrrole, the HOMO is located over the C=C bonds.[7]
-
LUMO : The energy and location of the LUMO determine the molecule's ability to act as an electrophile or accept electrons.[10]
The presence of the chlorine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyrrole, affecting its reactivity profile.
Caption: Logical flow from molecular structure to electronic properties and observable characteristics.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. While a complete experimental dataset is not publicly available, expected spectral characteristics can be inferred from data on pyrrole and related substituted compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For unsubstituted pyrrole in CDCl₃, typical ¹H NMR signals appear at δ 6.2 (H3, H4) and δ 6.7 (H2, H5), with a broad NH signal around δ 8.0.[11]
-
¹H NMR : For this compound, the chlorine atom's electron-withdrawing nature would likely cause downfield shifts for adjacent protons (H2 and H4) relative to unsubstituted pyrrole. The H5 proton would be less affected.
-
¹³C NMR : Similarly, the C3 carbon directly attached to the chlorine would show a significant shift, and the electronic perturbation would influence the shifts of other carbons in the ring.
| Predicted ¹H NMR Data for this compound | |
| Proton | Predicted Chemical Shift (δ, ppm) |
| NH | ~8.0 - 12.0 |
| H2 | ~6.8 - 7.0 |
| H4 | ~6.3 - 6.5 |
| H5 | ~6.7 - 6.9 |
| Predicted ¹³C NMR Data for this compound | |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~120 |
| C3 | ~115 |
| C4 | ~110 |
| C5 | ~118 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies characteristic functional groups based on their vibrational frequencies. Key expected absorption bands for this compound are listed in Table 4.
| Key IR Absorption Bands for this compound | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C-H (Aromatic) Stretch | 3000 - 3100 |
| C=C Stretch (in-ring) | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
| Mass Spectrometry Data for this compound | |
| Ion | Expected m/z |
| [M]⁺ | 101 / 103 |
| [M-H]⁺ | 100 / 102 |
| [M-Cl]⁺ | 66 |
| [C₃H₃N]⁺ | 53 |
Experimental Protocols
This section provides generalized methodologies for the synthesis and analysis of this compound, intended as a starting point for laboratory work.
General Synthetic Protocol (Van Leusen Pyrrole Synthesis Adaptation)
The regioselective synthesis of 3-substituted pyrroles can be challenging.[1] The Van Leusen reaction, which typically produces 3,4-disubstituted pyrroles, can be adapted as a conceptual basis for forming the pyrrole ring.[12] A more direct, though challenging, method involves the regioselective chlorination of a pre-formed pyrrole ring, often requiring protecting groups to direct the substitution.
Protocol: Synthesis of a Substituted Pyrrole
-
Reaction Setup : To a solution of a suitable starting material (e.g., an α,β-unsaturated ketone or an appropriate 1,4-dicarbonyl compound) in an anhydrous solvent (e.g., THF, Et₂O) under an inert atmosphere (N₂ or Ar), add the amine source at a controlled temperature (e.g., 0 °C).[13]
-
Reagent Addition : Slowly add the chlorinating agent (e.g., N-Chlorosuccinimide) or other required reagents portion-wise, maintaining the temperature.
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[14]
-
Workup : Quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14]
General Spectroscopic Analysis Workflow
Caption: General experimental workflow for the purification and characterization of this compound.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation : Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[15]
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton NMR spectrum. Ensure proper shimming to obtain sharp peaks.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended) : Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Data Processing : Process the acquired spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign peaks based on chemical shifts, coupling constants, and 2D correlations.
Conclusion
This compound is a molecule of significant interest due to the unique electronic properties imparted by the chlorine substituent on the aromatic pyrrole core. Its structure directly dictates an electronic distribution and reactivity profile that is distinct from unsubstituted pyrrole, making it a strategic precursor in synthetic chemistry. The data and protocols compiled in this guide provide a foundational resource for researchers, enabling a deeper understanding and more effective utilization of this compound in the development of novel pharmaceuticals and advanced materials.
References
- 1. This compound | 69624-11-9 | Benchchem [benchchem.com]
- 2. This compound | C4H4ClN | CID 12847744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. In Pyrrole the electron density is maximum on:\n \n \n \n \n A. \\[2{\\text{ }}and{\\text{ }}4\\] B. \\[2{\\text{ }}and{\\text{ }}5\\] C. \\[2{\\text{ }}and{\\text{ }}3\\] D. \\[3{\\text{ }}and{\\text{ }}4\\] [vedantu.com]
- 5. In pyrrole, the electron density is maximum on: 2 and 3 3 and 4 | Filo [askfilo.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. 3.4: Frontier Molecular Orbital Theory | ChIRP [chirp1.chem.ubc.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrole synthesis [organic-chemistry.org]
- 14. rsc.org [rsc.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
An In-depth Technical Guide to 3-Chloro-1H-pyrrole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-1H-pyrrole, a halogenated derivative of the fundamental aromatic heterocycle pyrrole, serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique electronic properties and reactivity profile, influenced by the presence of the chlorine substituent, make it a valuable precursor for the construction of a diverse array of more complex molecular architectures. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, experimental protocols for the synthesis of its derivatives, and its burgeoning role in the development of novel therapeutic agents. Particular emphasis is placed on its utility as an intermediate in the synthesis of biologically active compounds, including potential kinase inhibitors and antimycobacterial agents.
Introduction
The pyrrole scaffold is a ubiquitous motif in a vast number of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The introduction of a chlorine atom at the 3-position of the pyrrole ring significantly modulates its chemical reactivity and provides a handle for further functionalization through various cross-coupling and substitution reactions. This strategic placement of a halogen atom makes this compound an attractive starting material for the synthesis of targeted libraries of compounds in drug discovery programs. This guide aims to consolidate the available technical information on this compound to facilitate its application in research and development.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. The data is compiled from computed values available in public chemical databases.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 69624-11-9 | - |
| Molecular Formula | C₄H₄ClN | - |
| Molecular Weight | 101.53 g/mol | PubChem |
| Monoisotopic Mass | 101.0032268 Da | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 101.0032268 g/mol | PubChem |
| Topological Polar Surface Area | 15.8 Ų | PubChem |
| Heavy Atom Count | 6 | PubChem |
Synthesis and Reactivity
While a direct, high-yield synthesis of this compound can be challenging due to the propensity of the pyrrole ring to undergo polysubstitution and polymerization under harsh reaction conditions, several strategies have been developed for the synthesis of its derivatives. These methods often involve the construction of the pyrrole ring from acyclic precursors already bearing the desired chloro-substituent or the selective chlorination of a pre-formed, suitably protected pyrrole derivative.
General Synthetic Approaches to Chloro-Pyrrole Derivatives
The synthesis of chloro-substituted pyrroles often utilizes established pyrrole synthetic methodologies, such as the Paal-Knorr synthesis, with chlorinated starting materials.
This protocol illustrates a multi-step synthesis that could be adapted for the generation of various substituted pyrroles.
Step 1: Synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
-
A mixture of ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (1.0 eq) and paraformaldehyde (1.2 eq) in dioxane is stirred at room temperature.
-
A solution of dimethylamine (1.2 eq) in dioxane is added dropwise, and the reaction mixture is heated to reflux for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the intermediate.
Step 2: Synthesis of the final compound
-
To a solution of the intermediate from Step 1 (1.0 eq) in anhydrous acetonitrile, the appropriate amine (e.g., 2-fluorophenethylamine) (1.2 eq) is added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is evaporated, and the residue is purified by column chromatography.
-
The purified product is dissolved in anhydrous ether, and a solution of HCl in ether is added to precipitate the hydrochloride salt.
-
The solid is filtered, washed with ether, and dried under vacuum.
Reactivity of this compound
The chlorine atom at the C-3 position deactivates the pyrrole ring towards electrophilic substitution compared to the parent pyrrole. However, the ring remains relatively electron-rich and will undergo electrophilic attack preferentially at the C-2 and C-5 positions. The C-Cl bond can also participate in nucleophilic substitution and cross-coupling reactions, providing a versatile handle for introducing further molecular diversity.
Applications in Drug Development
The pyrrole moiety is a key structural component in numerous approved drugs. The ability to introduce a chlorine atom at a specific position, as in this compound, allows for the fine-tuning of the electronic and steric properties of the molecule, which can lead to improved pharmacological activity and pharmacokinetic profiles.
Pyrrole Derivatives as Antimycobacterial Agents
Recent research has identified pyrrole derivatives as potential inhibitors of the caseinolytic protease (ClpP1P2) in Mycobacterium tuberculosis, an essential enzyme for the bacterium's survival.[1] this compound can serve as a starting point for the synthesis of more complex pyrrole-containing molecules designed to target this enzyme.
The general workflow for the discovery of such inhibitors is outlined below:
Caption: A generalized workflow for the discovery of pyrrole-based antimycobacterial agents.
Pyrrole Derivatives as Kinase Inhibitors in Cancer Therapy
Functionalized pyrrole scaffolds are prominent chemotypes for the design of protein kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, features a pyrrole core. The development of such inhibitors often involves the synthesis of a library of substituted pyrroles to explore the structure-activity relationship (SAR).
A simplified representation of a generic tyrosine kinase signaling pathway that can be targeted by pyrrole-based inhibitors is shown below:
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and the point of intervention for a pyrrole-based inhibitor.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in the field of drug discovery and development. Its unique reactivity allows for the strategic synthesis of a wide range of substituted pyrrole derivatives. As demonstrated, these derivatives have shown promise as antimycobacterial agents and as scaffolds for the development of kinase inhibitors for cancer therapy. Further exploration of the chemistry of this compound and its application in the synthesis of novel bioactive molecules is a promising avenue for future research. This guide provides a foundational resource for scientists and researchers looking to leverage the potential of this important heterocyclic building block.
References
An In-depth Technical Guide to the Synthesis and Discovery of 3-Chloro-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, discovery, and applications of 3-Chloro-1H-pyrrole, a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. This document details key synthetic methodologies, experimental protocols, and the role of this compound in the development of therapeutic agents.
Introduction and Discovery
The precise first synthesis of this compound is not prominently documented in readily available literature, suggesting its emergence as a research chemical was likely driven by the broader interest in halogenated pyrroles for their unique chemical reactivity and biological potential. A significant advancement in the synthesis of monochlorinated pyrroles came from the work of De Rosa and colleagues, who investigated the chlorination of pyrrole and the subsequent rearrangement of the N-chloropyrrole intermediate. This work provided a foundational method for accessing C-chlorinated pyrroles, including the 3-chloro isomer.
The discovery and development of the potent antifungal agent Pyrrolnitrin, which features a 3-chloro-4-phenylpyrrole core, further spurred interest in the synthesis of 3-chloropyrrole derivatives as key precursors.[1][2][3] This natural product's biological activity highlighted the importance of the chlorinated pyrrole motif in modulating bioactivity.
Synthesis of this compound
The primary and most direct method for the synthesis of this compound involves the electrophilic chlorination of pyrrole. This process is characterized by the initial formation of an unstable N-chloropyrrole intermediate, which then undergoes rearrangement to yield a mixture of 2- and 3-chloropyrroles.[4]
A generalized workflow for this synthesis is depicted below:
Key Synthetic Methodologies
Two main approaches for the synthesis of this compound from pyrrole are prevalent:
-
Chlorination with Sodium Hypochlorite (NaOCl): This method, investigated by De Rosa, involves the reaction of pyrrole with aqueous sodium hypochlorite in a biphasic system with an inert organic solvent like carbon tetrachloride.[4] This leads to the formation of N-chloropyrrole in yields of 65-72%.[4] The subsequent rearrangement can be induced thermally or through acid catalysis to yield a mixture of 2- and 3-chloropyrroles.[4]
-
Chlorination with Sulfuryl Chloride (SO₂Cl₂): The use of sulfuryl chloride in an inert solvent such as ether at low temperatures also provides a route to chlorinated pyrroles. Careful control of stoichiometry and reaction conditions is crucial to favor the formation of the desired monochlorinated product and minimize the formation of polychlorinated byproducts.
Experimental Protocols
Synthesis of this compound via N-Chloropyrrole Rearrangement (Adapted from De Rosa[4])
Materials:
-
Pyrrole
-
Sodium hypochlorite (aqueous solution)
-
Carbon tetrachloride (or other suitable inert solvent)
-
Methanol
-
Hydrochloric acid (for acid-catalyzed rearrangement)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Formation of N-Chloropyrrole: A solution of pyrrole in carbon tetrachloride is vigorously stirred with an aqueous solution of sodium hypochlorite at low temperature (0-5 °C). The reaction progress is monitored by TLC. Upon completion, the organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The solvent is carefully removed under reduced pressure at low temperature to yield crude N-chloropyrrole.
-
Rearrangement to 3-Chloropyrrole:
-
Thermal Rearrangement: The crude N-chloropyrrole is dissolved in methanol and heated under reflux. This process primarily yields 2-chloropyrrole.
-
Acid-Catalyzed Rearrangement: The crude N-chloropyrrole is dissolved in methanol, and a catalytic amount of hydrochloric acid is added. The reaction is stirred at room temperature. This method produces a mixture of 2-chloropyrrole, 3-chloropyrrole, and 2,5-dichloropyrrole.[4]
-
-
Workup and Purification: The reaction mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomeric chloropyrroles and any dichlorinated byproducts.
Quantitative Data Summary
| Parameter | Value/Range | Citation |
| N-Chloropyrrole Yield | 65-72% | [4] |
| 3-Chloropyrrole Yield | Variable, dependent on rearrangement conditions and separation efficiency. | |
| Molecular Formula | C₄H₄ClN | [3] |
| Molecular Weight | 101.53 g/mol | [3] |
Spectroscopic Data of this compound
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Spectroscopic Data Table
| Technique | Data |
| ¹H NMR (CDCl₃) | δ ~6.7 (t, 1H), ~6.2 (t, 1H), ~8.1 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ ~118, ~109, ~106, ~105 |
| Mass Spectrum (EI) | m/z 101 (M⁺), 103 (M⁺+2) in ~3:1 ratio |
| Infrared (IR) | ν ~3400 cm⁻¹ (N-H stretch), ~1500-1400 cm⁻¹ (C=C stretch), ~800-700 cm⁻¹ (C-Cl stretch) |
Note: The exact chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and concentration. The provided data represents typical approximate values.
Applications in Drug Development
This compound is a valuable precursor for the synthesis of more complex molecules with a wide range of biological activities. Its utility stems from the presence of the chloro substituent, which can be displaced or can influence the regioselectivity of further functionalization of the pyrrole ring.
Role as a Key Building Block
The most prominent application of this compound and its derivatives is in the synthesis of phenylpyrrole antifungal agents, such as Pyrrolnitrin.[1][2][3] The synthesis of these complex natural products often involves the coupling of a 3-chloropyrrole moiety with a substituted phenyl ring.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C4H4ClN | CID 12847744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
Theoretical Insights into the Reactivity of 3-Chloro-1H-pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of 3-Chloro-1H-pyrrole. Leveraging computational chemistry, this document explores the electronic structure, reactivity indices, and predicted reaction pathways of this important heterocyclic compound, offering valuable insights for its application in synthetic chemistry and drug design.
Introduction to the Reactivity of this compound
Pyrrole is an electron-rich aromatic heterocycle known for its high reactivity towards electrophilic substitution, significantly greater than that of benzene.[1] The introduction of a chlorine atom at the C-3 position of the pyrrole ring introduces a fascinating interplay of electronic effects that modulate its reactivity. The chlorine atom, being electronegative, can withdraw electron density from the ring, yet it can also act as a leaving group in nucleophilic substitution reactions.[1] Understanding the nuanced reactivity of this compound is crucial for its effective utilization as a versatile precursor in the synthesis of a wide array of substituted pyrroles, including those with potential therapeutic applications such as multi-kinase inhibitors.[1]
Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and predicting the chemical behavior of molecules like this compound.[1] These methods provide quantitative data on various reactivity descriptors, offering a predictive framework for reaction outcomes and aiding in the rational design of synthetic routes.
Computational Methodologies
The primary computational approach for investigating the electronic structure and reactivity of this compound and related compounds is Density Functional Theory (DFT).[1] A commonly used functional and basis set combination for such studies is the B3LYP functional with the 6-311++G** basis set.[2] This level of theory has been shown to provide reliable results for the energetics and electronic properties of chloropyrroles.[2]
Key Computational Protocols:
-
Geometry Optimization: The first step in any computational analysis is to determine the lowest energy structure of the molecule. This is achieved by performing a geometry optimization, where the positions of the atoms are varied until a minimum on the potential energy surface is located.
-
Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Calculation of Reactivity Descriptors: Once the optimized geometry is obtained, various electronic properties and reactivity descriptors can be calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively.[1]
-
Global Reactivity Descriptors: These descriptors, derived from conceptual DFT, provide a general overview of a molecule's reactivity. Key descriptors include:
-
Chemical Potential (μ): Related to the escaping tendency of electrons.
-
Chemical Hardness (η): Measures the resistance to a change in electron distribution.
-
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.[3]
-
-
Local Reactivity Descriptors (Fukui Functions): These functions indicate the most likely sites for electrophilic, nucleophilic, and radical attack within a molecule.[3]
-
Quantitative Reactivity Data
Theoretical calculations provide valuable quantitative data that can be used to compare the reactivity of different molecules and predict reaction outcomes. The following tables summarize key computational data for chloropyrroles from the literature.
Table 1: Energetics of Chloro- and Fluoropyrroles (Calculated with B3LYP/6–311++G method)**[2]
| Compound | Relative Energy (ΔE) (kcal/mol) | Relative Energy including ZPE (ΔE₀) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) |
| Pyrrole | 0.00 | 0.00 | 0.00 |
| 2-Chloropyrrole | 0.00 | 0.00 | 0.00 |
| 3-Chloropyrrole | 0.51 | 0.45 | 0.48 |
Note: Relative energies are calculated with respect to the most stable isomer in each category.
Table 2: Global Reactivity Descriptors for Pyrrole and Chloropyrroles [2]
| Compound | Hardness (η) (au) | Chemical Potential (μ) (au) | Electrophilicity Index (ω) (au) |
| Pyrrole | 0.198 | -0.129 | 0.042 |
| 2-Chloropyrrole | 0.187 | -0.144 | 0.055 |
| 3-Chloropyrrole | 0.186 | -0.145 | 0.056 |
| 2,5-Dichloropyrrole | 0.178 | -0.158 | 0.070 |
| 2,3,5-Trichloropyrrole | 0.171 | -0.170 | 0.084 |
| 2,3,4,5-Tetrachloropyrrole | 0.160 | -0.184 | 0.106 |
Table 3: Example HOMO-LUMO Analysis for a Substituted Pyrrole [1]
| Parameter | Energy (eV) | Significance |
| E(HOMO) | -6.76 | Represents the electron-donating ability of the molecule. |
| E(LUMO) | -2.33 | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.43 | Related to the chemical reactivity and stability of the molecule. |
Predicted Reactivity and Reaction Mechanisms
The theoretical data provides a solid foundation for predicting the reactivity of this compound in various chemical transformations.
Electrophilic Aromatic Substitution
Pyrrole itself undergoes preferential electrophilic substitution at the C-2 (α) position due to the greater stabilization of the cationic intermediate.[1] The presence of the electron-withdrawing chloro group at the C-3 position is expected to deactivate the ring towards electrophilic attack to some extent. However, the α-positions (C-2 and C-5) are still predicted to be the most reactive sites. The logical workflow for predicting the regioselectivity of electrophilic attack is outlined below.
Caption: Predicting the regioselectivity of electrophilic substitution.
Nucleophilic Substitution
The chlorine atom at the C-3 position can act as a leaving group in nucleophilic substitution reactions.[1] This allows for the introduction of a variety of nucleophiles, such as amines and thiols, at this position, opening up avenues for the synthesis of diverse 3-substituted pyrrole derivatives.[1]
Caption: Generalized mechanism for nucleophilic substitution.
N-H Acidity and N-Functionalization
The N-H proton of the pyrrole ring is acidic and can be deprotonated by a suitable base.[1] This allows for subsequent N-alkylation or N-acylation reactions, providing a straightforward method for modifying the pyrrole nitrogen.
Experimental Protocols
While this guide focuses on theoretical studies, the synthesis of functionalized this compound derivatives is a key aspect of its chemistry. Below is an example of a reported experimental protocol for the synthesis of related compounds.
Synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-diones: [4]
-
To a solution of 3,4-dichloro-1H-pyrrole-2,5-diones (10 mmol) in 50 cm³ of ethanol, add the appropriate primary amine (20 mmol) with stirring.
-
Heat the reaction mixture at a temperature of 50–80 °C and continue stirring for 2 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete, evaporate the solvent under reduced pressure (in vacuo).
-
Filter the resulting product, wash it with ethanol, and then with a small amount of ice water.
This protocol demonstrates a practical application of the reactivity of the chloro-substituted pyrrole core in the synthesis of compounds with potential biological activity.
Conclusion
Theoretical studies provide a powerful lens through which to understand and predict the reactivity of this compound. The computational data on its electronic structure and reactivity indices, combined with an understanding of fundamental reaction mechanisms, offers a robust framework for guiding the synthesis of novel and complex pyrrole derivatives. This in-depth technical guide serves as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, facilitating the rational design of experiments and the efficient exploration of the chemical space surrounding this versatile heterocyclic scaffold.
References
- 1. This compound | 69624-11-9 | Benchchem [benchchem.com]
- 2. Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Substitution Patterns of 3-Chloro-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic substitution patterns of 3-chloro-1H-pyrrole. The presence of a chloro substituent on the pyrrole ring significantly influences its reactivity and the regioselectivity of electrophilic attack. This document details the underlying electronic effects, predictable substitution patterns, and provides experimental insights into key reactions, serving as a vital resource for the synthesis of complex heterocyclic molecules in pharmaceutical and materials science research.
Core Principles: Electronic Effects of the 3-Chloro Substituent
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing the electron density at the carbon atoms. In an unsubstituted pyrrole, electrophilic substitution preferentially occurs at the C2 and C5 positions due to the greater stabilization of the resulting cationic intermediate (the arenium ion) through resonance.
The introduction of a chlorine atom at the 3-position introduces competing electronic effects:
-
Inductive Effect (-I): Chlorine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect. This effect deactivates the entire pyrrole ring towards electrophilic attack, making reactions generally slower compared to the parent pyrrole.
-
Resonance Effect (+M): The chlorine atom possesses lone pairs of electrons that can be donated to the aromatic system through resonance. This mesomeric effect increases electron density, particularly at the positions ortho and para to the substituent.
In the case of this compound, the inductive deactivation is the dominant factor in terms of overall reactivity. However, the resonance effect plays a crucial role in directing the incoming electrophile. The chloro group, being a deactivating but ortho, para-directing substituent, is expected to direct electrophiles to the C2, C4, and C5 positions.
Based on the general principles of electrophilic aromatic substitution, the expected order of reactivity for the available positions in this compound is: C5 > C2 > C4 . The C5 and C2 positions are alpha to the nitrogen and are therefore inherently more reactive in pyrroles. The C5 position is generally favored over the C2 position due to reduced steric hindrance from the adjacent chloro group. The C4 position is the least favored as it is beta to the nitrogen and meta to the chloro substituent.
Key Electrophilic Substitution Reactions
While specific literature on the comprehensive electrophilic substitution of this compound is limited, valuable insights can be drawn from studies on similarly substituted pyrroles, such as 3-benzoylpyrroles. Research has shown that the halogenation of 3-benzoylpyrroles leads exclusively to 2,4-disubstituted products, indicating a strong directing effect of the 3-substituent to these positions.
Halogenation
Halogenation of this compound is anticipated to proceed with high regioselectivity.
Predicted Substitution Pattern: Based on the directing effect of the 3-chloro group, halogenation is expected to occur primarily at the C5 position, followed by the C2 position, and to a lesser extent at the C4 position. Polysubstitution is also possible under forcing conditions.
Experimental Protocol (General): A solution of this compound in a suitable inert solvent (e.g., dichloromethane, carbon tetrachloride) is treated with a halogenating agent (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or elemental bromine/iodine) at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate (to quench excess halogen) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data:
| Reaction | Reagent | Product(s) | Yield | Reference |
| Chlorination of 3-benzoylpyrrole | Cl₂ | 2,4-dichloro-3-benzoylpyrrole | Not specified | [1] |
| Iodination of 3-benzoylpyrrole | I₂ | 2,4-diiodo-3-benzoylpyrrole | Not specified | [1] |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.
Predicted Substitution Pattern: Formylation of this compound is expected to occur at the C5 position, which is the most activated and sterically accessible alpha-position.
Experimental Protocol (General): The Vilsmeier reagent is prepared in situ by the dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF). The this compound is then added to the freshly prepared reagent, and the reaction mixture is stirred at a temperature typically ranging from 0 °C to room temperature. The reaction is subsequently quenched by pouring it onto crushed ice and neutralizing with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography or recrystallization.
Nitration
Nitration of the highly reactive pyrrole ring requires mild conditions to avoid polymerization and degradation.
Predicted Substitution Pattern: Nitration of this compound is predicted to yield primarily the 5-nitro-3-chloro-1H-pyrrole.
Experimental Protocol (General): A solution of this compound in a solvent like acetic anhydride is cooled to a low temperature (e.g., -10 °C to 0 °C). A mild nitrating agent, such as nitric acid in acetic anhydride, is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction is stirred for a short period before being quenched with ice-water. The product is then collected by filtration or extraction and purified.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring. Due to the high reactivity of pyrroles, this reaction can often be carried out under milder conditions than those required for less reactive aromatic compounds.
Predicted Substitution Pattern: Acylation is expected to occur preferentially at the C5 position of this compound.
Experimental Protocol (General): To a solution of this compound and an acylating agent (e.g., an acid chloride or anhydride) in an inert solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., aluminum chloride, tin(IV) chloride) is added portion-wise at a low temperature. The reaction is stirred until completion and then quenched with ice-water. The product is extracted, and the organic phase is washed, dried, and concentrated. The crude product is purified by chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the logical relationships in the electrophilic substitution of this compound.
Caption: General mechanism of electrophilic substitution on this compound.
References
Nucleophilic Substitution on 3-Chloro-1H-pyrrole: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of nucleophilic substitution reactions on the 3-chloro-1H-pyrrole core, a scaffold of significant interest in medicinal chemistry and materials science. The document elucidates the theoretical underpinnings of pyrrole reactivity, detailing the challenges and strategies for effecting nucleophilic substitution on this electron-rich heterocyclic system. A comprehensive review of current literature is presented, with a focus on reaction methodologies, including classical and transition-metal-catalyzed approaches. Quantitative data from key studies are summarized in tabular format for comparative analysis. Detailed experimental protocols for representative transformations are provided to facilitate practical application. Furthermore, the guide explores the relevance of 3-substituted pyrrole derivatives in drug discovery, particularly as kinase inhibitors, and illustrates their interaction with relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel pyrrole-based compounds.
Introduction: The Pyrrole Scaffold and the Challenge of Nucleophilic Substitution
The 1H-pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties, characterized by a π-excessive system, render it highly susceptible to electrophilic attack, typically at the C2 position. Conversely, nucleophilic aromatic substitution (SNAr) on the pyrrole ring is inherently challenging due to the electron-rich nature of the ring, which repels incoming nucleophiles.
The introduction of a halogen atom, such as chlorine at the 3-position, offers a handle for functionalization via nucleophilic substitution. However, the reactivity of this compound towards nucleophiles remains modest compared to more electron-deficient heteroaromatic systems like pyridine. This guide explores the nuances of nucleophilic substitution on this specific scaffold, providing a theoretical framework and practical guidance for synthetic chemists.
Theoretical Considerations: Reactivity of the this compound Ring
Computational studies shed light on the electronic structure and reactivity of chloropyrroles. The stability of 3-chloropyrrole is comparable to that of 2-chloropyrrole, with only a small energy difference between the two isomers.[1] The presence of the chlorine atom introduces a slight polarization of the C-Cl bond, creating a localized electrophilic center at the C3 carbon.
However, analysis of the multiphilic descriptor (Δωk) for chloropyrroles indicates that the chlorine atom itself is more prone to electrophilic attack rather than nucleophilic attack, with the exception of the fully substituted 2,3,4,5-tetrachloropyrrole.[1] This suggests that direct displacement of the chloride ion via a classical SNAr mechanism, involving the formation of a Meisenheimer-like intermediate, is likely to be a high-energy process.
The logical workflow for considering nucleophilic substitution on this compound is outlined below:
Caption: Logical workflow for nucleophilic substitution on this compound.
Nucleophilic Substitution Reactions at the C3-Position
The literature on direct nucleophilic substitution on the parent this compound is limited. However, studies on related, more activated pyrrole systems, and the application of modern cross-coupling methodologies provide valuable insights and viable synthetic routes.
Substitution with N-Nucleophiles
The formation of a C-N bond at the C3 position of the pyrrole ring is a key transformation for the synthesis of biologically active molecules.
Direct displacement of the chloride with amine nucleophiles generally requires harsh reaction conditions and is often low-yielding. An example is the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-diones from 3,4-dichloro-1H-pyrrole-2,5-diones. The presence of two electron-withdrawing carbonyl groups in the pyrrole ring activates the system towards nucleophilic attack.
Table 1: Synthesis of 4-Amino-3-chloro-1H-pyrrole-2,5-diones
| Entry | R¹ | R² | Nucleophile | Yield (%) |
| 1 | H | H | Aniline | 75 |
| 2 | H | H | 4-Methylaniline | 78 |
| 3 | CH₃ | H | Aniline | 72 |
| 4 | CH₃ | H | 4-Methylaniline | 80 |
Experimental Protocol: General Procedure for the Synthesis of 4-Amino-3-chloro-1H-pyrrole-2,5-diones
To a solution of the respective 3,4-dichloro-1H-pyrrole-2,5-dione (10 mmol) in 50 cm³ of ethanol, the appropriate primary amine (20 mmol) is added with stirring. The reaction mixture is heated to 50–80 °C and stirred for 2 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated in vacuo. The resulting solid is filtered off, washed with ethanol and a small amount of ice water to afford the pure product.
For less activated systems like this compound, palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) are the method of choice. These reactions proceed under milder conditions and tolerate a wider range of functional groups. While specific examples for this compound are not abundant in the cited literature, the successful amination of other heteroaryl chlorides, including indoles, provides a strong basis for its application. The general catalytic cycle is depicted below.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Table 2: Representative Conditions for Palladium-Catalyzed Amination of Heteroaryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Amination
To a dried reaction vessel, the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) are added. The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). The solvent (e.g., toluene), this compound (1.0 equiv.), and the amine (1.2 equiv.) are then added. The reaction mixture is heated to the specified temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Substitution with O- and S-Nucleophiles
The introduction of oxygen and sulfur functionalities at the C3 position of the pyrrole ring can also be achieved, though direct SNAr reactions are challenging.
A study on the oxidation of alkylpyrroles in the presence of nucleophiles demonstrated that 2-mercaptoethanol can substitute at the 3-position.[2] While this reaction does not start from 3-chloropyrrole, it indicates that the C3 position is susceptible to attack by sulfur nucleophiles under specific conditions.
Copper-catalyzed Ullmann-type reactions are a classical method for forming C-O and C-S bonds with aryl halides. These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective for certain substrates.
Table 3: General Conditions for Ullmann Condensation
| Copper Source | Ligand (optional) | Base | Solvent | Temperature (°C) |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF or Pyridine | 120-160 |
| Cu₂O | None | Cs₂CO₃ | NMP | 150-180 |
Experimental Protocol: General Procedure for Copper-Catalyzed O- or S-Arylation
A mixture of this compound (1.0 equiv.), the alcohol or thiol (1.2-1.5 equiv.), the copper catalyst (e.g., CuI, 10-20 mol%), a ligand if required (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a high-boiling solvent (e.g., DMF or NMP) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with a suitable solvent, and filtered to remove inorganic salts. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
Relevance in Drug Development: Pyrrole Derivatives as Kinase Inhibitors
Substituted pyrroles are a prominent structural motif in a variety of pharmacologically active compounds. Of particular interest to drug development professionals is their role as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, binding to the ATP-binding pocket of the enzyme. The pyrrole scaffold, appropriately substituted, can serve this function effectively. For instance, 3-amino-substituted pyrroles can form key hydrogen bond interactions with the hinge region of the kinase active site.
The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and the downstream MAPK/ERK pathway, a common target for cancer therapeutics. Pyrrole-based inhibitors can block this pathway by competing with ATP for binding to the kinase domain of the RTK or downstream kinases like MEK or ERK.
Caption: Simplified MAPK/ERK signaling pathway and a potential point of intervention for a pyrrole-based kinase inhibitor.
The development of potent and selective kinase inhibitors often involves the synthesis of libraries of substituted pyrroles to explore the structure-activity relationship (SAR). The synthetic methodologies outlined in this guide provide a foundation for accessing such libraries, starting from the versatile this compound intermediate.
Conclusion
Nucleophilic substitution on this compound presents a synthetic challenge due to the inherent electron-rich nature of the pyrrole ring. While direct SNAr reactions are feasible on activated pyrrole systems, transition-metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed amination and copper-catalyzed O- and S-arylations, offer more general and milder routes to a diverse range of 3-substituted pyrroles. These methodologies are crucial for the synthesis of novel compounds with potential applications in drug discovery, most notably as kinase inhibitors. This guide provides a comprehensive overview of the theoretical and practical aspects of these transformations, serving as a valuable resource for chemists in both academic and industrial research settings.
References
Stability and Degradation of 3-Chloro-1H-pyrrole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available experimental data exists specifically for the stability and degradation of 3-Chloro-1H-pyrrole. This guide provides a comprehensive overview based on the known chemistry of pyrroles, halogenated aromatic compounds, and general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH).
Introduction
This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of a chlorine atom on the pyrrole ring influences its electronic properties and reactivity, making a thorough understanding of its stability and degradation crucial for drug development, formulation, and storage.
This technical guide summarizes the theoretical stability of this compound, outlines potential degradation pathways under various stress conditions, and provides generalized experimental protocols for conducting forced degradation studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability and degradation studies.
| Property | Value |
| Molecular Formula | C₄H₄ClN |
| Molecular Weight | 101.53 g/mol |
| Appearance | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Solubility | Not specified in available literature |
| CAS Number | 69624-11-9 |
Table 1: Chemical and Physical Properties of this compound.
Theoretical Stability
Computational studies on chloropyrrole isomers have provided insights into their relative stabilities. Theoretical calculations suggest that this compound is thermodynamically more stable than its 2-chloro isomer. This difference in stability can be attributed to the electronic effects of the chlorine substituent on the pyrrole ring. However, it is important to note that this is based on theoretical data and requires experimental verification.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions. These include hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
Under acidic or basic conditions, this compound may undergo hydrolysis. The electron-rich pyrrole ring can be susceptible to acid-catalyzed polymerization. Under basic conditions, nucleophilic substitution of the chlorine atom by a hydroxyl group to form 3-hydroxy-1H-pyrrole is a plausible degradation pathway.
dot
Caption: Plausible Hydrolytic Degradation Pathways.
Oxidative Degradation
Oxidizing agents, such as hydrogen peroxide, can lead to the formation of various degradation products. The pyrrole ring is susceptible to oxidation, which can result in ring-opening or the formation of N-oxides or hydroxylated species. The chlorine atom may also be susceptible to oxidative removal.
dot
Caption: General Oxidative Degradation Pathway.
Photodegradation
Exposure to UV or visible light can induce photodegradation of this compound. The energy from light can lead to homolytic cleavage of the C-Cl bond, generating radical intermediates. These radicals can then participate in a variety of reactions, including polymerization or reaction with other molecules in the matrix.
dot
Caption: General Photodegradation Pathway.
Experimental Protocols for Forced Degradation Studies
The following are generalized experimental protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[1] These protocols should be optimized for the specific analytical method being used.
dot
Caption: General Experimental Workflow for Forced Degradation.
General Sample Preparation
A stock solution of this compound of a known concentration (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as acetonitrile or methanol. This stock solution will be used for all stress conditions.
Hydrolytic Degradation
-
Acidic Conditions: To an aliquot of the stock solution, add an equal volume of 0.1 M or 1 M hydrochloric acid. The mixture should be heated (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Samples should be withdrawn at various time points, neutralized with a suitable base (e.g., 0.1 M or 1 M sodium hydroxide), and diluted to the appropriate concentration for analysis.
-
Basic Conditions: To an aliquot of the stock solution, add an equal volume of 0.1 M or 1 M sodium hydroxide. The mixture should be kept at room temperature or heated (e.g., at 60°C) for a specified period. Samples should be withdrawn at various time points, neutralized with a suitable acid (e.g., 0.1 M or 1 M hydrochloric acid), and diluted for analysis.
-
Neutral Conditions: To an aliquot of the stock solution, add an equal volume of water. The mixture should be heated (e.g., at 60°C) for a specified period, and samples should be withdrawn and diluted for analysis.
Oxidative Degradation
To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% or 30%). The mixture should be kept at room temperature for a specified period. Samples should be withdrawn at various time points and diluted for analysis.
Thermal Degradation
A solid sample of this compound should be placed in a controlled temperature chamber (e.g., at 60°C, 80°C) for a specified period. A solution of the compound should also be subjected to thermal stress. Samples should be withdrawn at various time points, dissolved or diluted in a suitable solvent, and analyzed.
Photodegradation
A solid sample and a solution of this compound should be exposed to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Control samples should be kept in the dark under the same conditions. After the exposure period, the samples should be prepared for analysis.
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended.
Table 2: General UPLC-MS Method Parameters.
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient from low to high organic phase |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| PDA Wavelength | Scanned over a wide range (e.g., 200-400 nm) |
| MS Detector | Electrospray Ionization (ESI) in both positive and negative modes |
Data Presentation and Interpretation
Quantitative data from forced degradation studies should be summarized in a table to facilitate comparison of the degradation under different stress conditions.
Table 3: Example of a Summary Table for Forced Degradation Data.
| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradation Products (RT, m/z) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 2 | |||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, RT | 2 | |||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 2 | |||
| 8 | ||||
| 24 | ||||
| Thermal, 80°C (Solid) | 24 | |||
| Photolytic (Solid) | - |
The data should be interpreted to determine the intrinsic stability of this compound and to identify the critical factors that can lead to its degradation. Mass balance should be calculated to ensure that all degradation products are accounted for.
Conclusion
While specific experimental data on the stability and degradation of this compound is limited, this guide provides a framework for researchers and drug development professionals to approach its stability assessment. Based on its chemical structure, this compound is likely susceptible to degradation under hydrolytic, oxidative, and photolytic conditions. The provided generalized experimental protocols, based on ICH guidelines, offer a starting point for conducting forced degradation studies to elucidate its degradation pathways and identify potential degradation products. The development of a robust, stability-indicating analytical method is paramount for obtaining reliable data. Further experimental studies are necessary to fully characterize the stability profile of this important synthetic intermediate.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Chloro-1H-pyrrole from Pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The regioselective synthesis of 3-chloro-1H-pyrrole from the parent pyrrole heterocycle is a significant challenge in synthetic organic chemistry. Direct electrophilic chlorination of pyrrole preferentially occurs at the electron-rich C2 and C5 positions, often leading to a mixture of polychlorinated products and low yields of the desired C3 isomer. This document provides detailed application notes and protocols for various strategies to achieve the synthesis of this compound, focusing on methods that offer improved regioselectivity. The protocols discussed include indirect methods such as the use of a directing and protecting group on the pyrrole nitrogen, the acid-catalyzed rearrangement of an N-chloro intermediate, and a debrominative chlorination approach.
Introduction
Pyrrole and its derivatives are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and materials. The introduction of a halogen atom, such as chlorine, onto the pyrrole ring can significantly modulate the biological activity and physicochemical properties of these molecules, making halogenated pyrroles valuable building blocks in drug discovery and development. However, the inherent reactivity of the pyrrole ring makes the regioselective introduction of a single chlorine atom at the C3 position a non-trivial synthetic task.
This application note outlines and compares several methodologies to overcome the challenges of direct C3 chlorination of pyrrole. The advantages and disadvantages of each approach are discussed, and detailed experimental protocols are provided to enable researchers to select and implement the most suitable method for their specific needs.
Challenges in Direct C3 Chlorination of Pyrrole
Direct chlorination of pyrrole with common chlorinating agents (e.g., Cl₂, SO₂Cl₂, NCS) is generally not selective for the C3 position. The reaction proceeds via electrophilic aromatic substitution, and the kinetic and thermodynamic products are typically the 2-chloro- and 2,5-dichloropyrroles. Furthermore, the initial chlorination can occur on the nitrogen atom to form N-chloropyrrole, which can then undergo thermal or acid-catalyzed rearrangement, primarily yielding 2-chloropyrrole[1].
To achieve selective C3 chlorination, indirect methods are therefore required. These methods typically involve either modifying the electronic properties of the pyrrole ring to favor C3 substitution or employing a multi-step synthetic sequence where the regioselectivity is controlled at each step.
Synthetic Strategies and Protocols
Three primary strategies for the synthesis of this compound are presented below.
Method A: Chlorination via an N-Phenylsulfonyl Protecting Group
This is a robust two-step method that utilizes the electron-withdrawing and sterically bulky phenylsulfonyl group to protect the pyrrole nitrogen and direct electrophilic substitution to the C3 position. The final step involves the removal of the protecting group.
Experimental Protocol:
Step 1: Synthesis of 1-(Phenylsulfonyl)pyrrole
-
To a stirred solution of pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(phenylsulfonyl)pyrrole.
Step 2: Chlorination of 1-(Phenylsulfonyl)pyrrole
-
Dissolve 1-(phenylsulfonyl)pyrrole (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Add N-chlorosuccinimide (NCS) (1.05 eq) to the solution.
-
Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction can be gently heated (e.g., to 40 °C) to increase the rate if necessary.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product, 3-chloro-1-(phenylsulfonyl)pyrrole, can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 3: Deprotection of 3-Chloro-1-(phenylsulfonyl)pyrrole
-
Dissolve 3-chloro-1-(phenylsulfonyl)pyrrole (1.0 eq) in a mixture of methanol and water.
-
Add an excess of a mild base, such as potassium carbonate (3.0 eq) or sodium hydroxide (3.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure (the product is volatile).
-
Purify the resulting this compound by column chromatography or distillation.
Workflow for Method A:
Caption: Synthesis of this compound via N-protection.
Method B: Acid-Catalyzed Rearrangement of N-Chloropyrrole
This method involves the initial formation of N-chloropyrrole, which then undergoes an acid-catalyzed intermolecular rearrangement to a mixture of chlorinated pyrroles, including the desired 3-chloro isomer[1]. This method is less selective and requires careful chromatographic separation to isolate the C3-chlorinated product.
Experimental Protocol:
-
Prepare a solution of pyrrole (1.0 eq) in a solvent such as carbon tetrachloride or dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add an aqueous solution of sodium hypochlorite (NaOCl, bleach) (1.0-1.2 eq) while stirring vigorously to ensure good mixing between the organic and aqueous phases. The reaction is rapid.
-
After the addition is complete, separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. This solution contains N-chloropyrrole and should be used immediately in the next step.
-
To the solution of N-chloropyrrole, add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl) or a Lewis acid.
-
Stir the reaction at room temperature and monitor the rearrangement by GC-MS or TLC. The reaction will produce a mixture of 2-chloropyrrole, 3-chloropyrrole, and 2,5-dichloropyrrole[1].
-
Once the rearrangement is deemed complete, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Isolate the this compound from the product mixture using preparative gas chromatography or careful column chromatography on silica gel.
Reaction Scheme for Method B:
Caption: Synthesis of this compound via rearrangement.
Method C: Debrominative Chlorination
This method is an indirect route that can be effective for pyrroles that are already substituted, particularly with electron-withdrawing groups. It involves the displacement of a bromine atom from the pyrrole ring with chlorine. A potential pathway starting from pyrrole would first involve a regioselective bromination at the C3 position (which itself can be challenging), followed by chlorine-bromine exchange. A more direct application of the patented method is on polybrominated pyrroles.
Experimental Protocol (Representative example based on patent literature[2]):
This protocol describes the chlorination of a pre-existing brominated pyrrole.
-
Dissolve the bromo-substituted pyrrole precursor (e.g., a tribromopyrrole derivative) (1.0 eq) in a suitable solvent such as chlorobenzene[2].
-
Heat the solution to a specified temperature (e.g., 40-60 °C)[2].
-
Bubble chlorine gas through the solution at a controlled rate, maintaining the reaction temperature with cooling if necessary[2].
-
Monitor the reaction by GC-MS or LC-MS until the desired level of bromine-chlorine exchange has occurred.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the solution sequentially with water, an aqueous solution of a reducing agent like sodium metabisulfite (to quench excess chlorine), and finally with brine[2].
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the chlorinated product by recrystallization or column chromatography[2].
Data Summary
The following table summarizes the key features of the described synthetic methods for this compound.
| Feature | Method A: N-Phenylsulfonyl Protection | Method B: N-Chloropyrrole Rearrangement | Method C: Debrominative Chlorination |
| Starting Material | Pyrrole | Pyrrole | Bromo-substituted pyrrole |
| Key Reagents | NaH, PhSO₂Cl, NCS, K₂CO₃ | NaOCl, Acid catalyst | Cl₂ gas, solvent (e.g., chlorobenzene) |
| Number of Steps | 3 | 2 (including separation) | 1 (from bromo-precursor) |
| Regioselectivity | High for C3 | Low (mixture of isomers) | High (replaces existing Br) |
| Typical Yield | Moderate to Good (overall) | Low (for isolated 3-chloro isomer) | High (for the exchange reaction) |
| Key Advantage | Good regiocontrol | Operationally simple | High yield for the exchange step |
| Key Disadvantage | Multi-step, requires protection/deprotection | Poor selectivity, difficult separation | Requires a pre-brominated substrate |
Conclusion
The synthesis of this compound from pyrrole is a challenging endeavor that cannot be efficiently achieved through direct chlorination. This application note has detailed three distinct strategies to address this challenge. The use of an N-phenylsulfonyl protecting group (Method A) offers the most reliable and regioselective route to the desired product, albeit over three steps. The acid-catalyzed rearrangement of N-chloropyrrole (Method B) is a simpler but less selective method that necessitates careful purification. Finally, debrominative chlorination (Method C) is a high-yielding transformation, but it requires a pre-functionalized bromopyrrole starting material. The choice of method will depend on the specific requirements of the researcher, including the desired scale, purity, and the availability of starting materials and reagents.
References
Application Notes and Protocols for the Regioselective Chlorination of 1H-Pyrrole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective chlorination of 1H-pyrrole, a critical transformation in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. The protocols outlined below offer strategies to control the position of chlorination on the pyrrole ring, a notoriously reactive heterocycle prone to over-reaction and polymerization.
Introduction
The pyrrole scaffold is a ubiquitous motif in biologically active compounds. The introduction of chlorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. However, the high electron density of the 1H-pyrrole ring makes it susceptible to uncontrolled electrophilic attack, often leading to mixtures of poly-chlorinated products and low yields. The methods detailed herein provide pathways to achieve selective monochlorination at the C2, C3, and C5 positions of the pyrrole nucleus.
Factors Influencing Regioselectivity
The regioselectivity of pyrrole chlorination is governed by a combination of electronic and steric factors, as well as the nature of the chlorinating agent and reaction conditions. The inherent electronic properties of the pyrrole ring favor electrophilic attack at the C2 (α) position due to the greater stabilization of the cationic intermediate. However, substitution at the C3 (β) position can be achieved through enzymatic methods or by using directing groups.
Caption: Factors influencing the regioselective chlorination of 1H-pyrrole.
Data Presentation: Comparison of Chlorination Methods
The following table summarizes the performance of different regioselective chlorination methods for 1H-pyrrole and its derivatives.
| Method | Chlorinating Agent | Primary Regioselectivity | Substrate Scope | Typical Yields | Key Advantages |
| Standard Electrophilic Addition | Sulfuryl Chloride (SO₂Cl₂) | C2 (often leads to poly-chlorination) | Unsubstituted and simple alkyl pyrroles | Variable | Readily available and inexpensive reagent. |
| N-Chlorosuccinimide (NCS) | N-Chlorosuccinimide | C2 | N-protected or electron-deficient pyrroles | Moderate to Good | Milder conditions compared to SO₂Cl₂. |
| One-Pot Chlorination-Reduction | TCCA / SnCl₂ | C5 | 2,3,4-Trisubstituted pyrroles | Up to 100%[1] | High yields and excellent regioselectivity for specific substitution patterns.[1] |
| Dearomative Chlorination | Trichloroisocyanuric acid (TCCA) | 2,5-Dichloro (2H-pyrrole) | 1H-Pyrroles | High[2] | Provides access to highly functionalized 2H-pyrroles.[2] |
| Enzymatic Chlorination | Flavin-dependent halogenase (PrnC) | C3 | Various pyrrolic heterocycles | Moderate | High regioselectivity for the C3 position under mild conditions.[3] |
Experimental Protocols
Protocol 1: C2-Monochlorination of N-Phenylpyrrole using N-Chlorosuccinimide (NCS)
This protocol describes the selective monochlorination of N-phenylpyrrole at the C2 position. N-protection is crucial to prevent N-chlorination and subsequent side reactions.
Materials:
-
N-Phenylpyrrole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-phenylpyrrole (1.0 eq) in anhydrous acetonitrile, add N-chlorosuccinimide (1.05 eq) in one portion at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 2-chloro-1-phenyl-1H-pyrrole.
Protocol 2: One-Pot C5-Monochlorination of 2,3,4-Trisubstituted Pyrroles
This highly efficient one-pot method provides selective monochlorination at the C5 position of heavily substituted pyrroles.[1]
Materials:
-
2,3,4-Trisubstituted 1H-pyrrole
-
Trichloroisocyanuric acid (TCCA)
-
Tin(II) chloride (SnCl₂) or sodium dithionite
-
Dichloromethane (DCM, anhydrous)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2,3,4-trisubstituted 1H-pyrrole (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trichloroisocyanuric acid (0.7 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30-60 minutes. The reaction proceeds via the formation of a dichlorinated non-aromatic intermediate.[1]
-
After the initial chlorination is complete (monitored by TLC), add a solution of tin(II) chloride (2.0 eq) in methanol or sodium dithionite in water.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the reduction is complete.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the 5-chloro-2,3,4-trisubstituted pyrrole. This method can lead to product yields of up to 100%.[1]
Protocol 3: Enzymatic C3-Chlorination of Pyrrole Derivatives using PrnC Halogenase
This protocol utilizes the flavin-dependent halogenase PrnC for the highly regioselective chlorination at the C3 position of pyrrole-containing compounds.[3] This biocatalytic approach offers excellent selectivity under mild, aqueous conditions.[3]
Materials:
-
Pyrrole substrate
-
PrnC enzyme (expressed and purified)
-
Flavin adenine dinucleotide (FAD)
-
Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Glucose
-
Glucose oxidase
-
Catalase
-
Sodium chloride (NaCl)
-
Potassium phosphate buffer (pH 7.5)
-
Reaction vessel (e.g., microcentrifuge tube or small flask)
-
Incubator/shaker
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
HPLC or LC-MS for analysis
Procedure:
-
Prepare a reaction mixture in a suitable vessel containing potassium phosphate buffer (50 mM, pH 7.5).
-
Add the pyrrole substrate (e.g., 1 mM final concentration).
-
Add the cofactors: FAD (100 µM), NADPH (2 mM), and NaCl (100 mM).
-
Include a regenerating system for NADPH, such as glucose (10 mM) and glucose oxidase (1 U/mL), and catalase (100 U/mL) to quench hydrogen peroxide.
-
Initiate the reaction by adding the purified PrnC enzyme to the mixture.
-
Incubate the reaction at a suitable temperature (e.g., 25-30 °C) with gentle shaking for 12-24 hours.
-
Monitor the formation of the chlorinated product by HPLC or LC-MS.
-
Upon completion, quench the reaction and extract the product with ethyl acetate (3 x 1 volume).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate.
-
The product can be further purified by preparative HPLC if necessary.
Workflow for Selecting a Chlorination Method
The choice of the appropriate chlorination protocol depends on the desired regioselectivity and the nature of the pyrrole substrate. The following workflow can guide the selection process.
Caption: Decision workflow for selecting a regioselective pyrrole chlorination method.
References
Application Notes and Protocols: 3-Chloro-1H-pyrrole in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-chloro-1H-pyrrole in Suzuki-Miyaura coupling reactions. This methodology enables the synthesis of valuable 3-aryl-1H-pyrrole scaffolds, which are significant in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The use of this compound as a coupling partner presents unique challenges and opportunities. Due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, and the presence of an acidic N-H proton which can interfere with the catalytic cycle, specialized reaction conditions are often required. However, the successful coupling of this compound with various arylboronic acids provides a direct and efficient route to 3-aryl-1H-pyrroles, a privileged scaffold in numerous pharmacologically active molecules. These structures are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.
Key Reaction Parameters and Optimization
The successful Suzuki-Miyaura coupling of this compound hinges on the careful selection of the catalyst system, base, and solvent. For challenging substrates like unprotected N-H chloro-heterocycles, modern palladium precatalysts and specialized ligands are often necessary to achieve high yields and avoid side reactions.
Catalytic System
Traditional palladium catalysts can be less effective for the activation of the relatively inert C-Cl bond in this compound. The use of palladium precatalysts, particularly those incorporating bulky and electron-rich phosphine ligands such as SPhos and XPhos, has been shown to be highly effective for the coupling of similar challenging heterocyclic chlorides. These ligands facilitate the oxidative addition step and promote the overall catalytic cycle.
Base and Solvent System
The choice of base is critical to both activate the boronic acid and to avoid deprotonation of the pyrrole N-H, which can lead to catalyst inhibition. While inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used, potassium phosphate (K₃PO₄) has demonstrated particular efficacy in couplings involving N-H containing heterocycles. A mixed solvent system, typically an ethereal solvent like 1,4-dioxane with the addition of water, is generally employed to ensure the solubility of both the organic and inorganic reaction components.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of chloro-heterocycles, which can be adapted for this compound based on literature for analogous substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 18 | 75-85 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | G3-SPhos (2) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 80-90 (estimated) |
| 3 | 4-Fluorophenylboronic acid | G3-XPhos (2) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 20 | 70-80 (estimated) |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 110 | 24 | 65-75 (estimated) |
Yields are estimated based on reported couplings of similar unprotected chloro-N-heterocycles, as direct literature data for this compound is limited.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol is a recommended starting point based on best practices for the coupling of challenging N-H chloro-heterocycles.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium precatalyst (e.g., G3-SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
The vessel is sealed with a septum and purged with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., G3-SPhos, 0.02 mmol, 2 mol%).
-
Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
The reaction mixture is then heated to 100 °C with vigorous stirring.
-
The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-1H-pyrrole.
Applications in Drug Development
3-Aryl-1H-pyrrole derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities. These compounds have been investigated as inhibitors of various enzymes and as modulators of key signaling pathways implicated in diseases such as cancer.
Inhibition of Tubulin Polymerization
Certain 3-aroyl-1-aryl-pyrroles have been identified as potent inhibitors of tubulin polymerization.[1] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.
Caption: Inhibition of tubulin polymerization by 3-aryl-1H-pyrroles.
Modulation of Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[2][3][4] Aberrant activation of this pathway is implicated in the development and progression of various cancers. Some 3-aroyl-1-aryl-pyrrole derivatives have been shown to suppress the Hh signaling pathway, representing a promising strategy for anticancer therapy.[1]
Caption: Inhibition of the Hedgehog signaling pathway by 3-aryl-1H-pyrroles.
Wnt/β-catenin Signaling Pathway Inhibition
The Wnt/β-catenin signaling pathway is another critical pathway involved in cell proliferation, differentiation, and tumorigenesis. Dysregulation of this pathway is a hallmark of many cancers. Certain 3-aryl-1H-pyrrole derivatives have been designed as dual inhibitors of carbonic anhydrase and the Wnt/β-catenin signaling pathway, offering a multi-targeted approach to cancer therapy.
Caption: Inhibition of the Wnt/β-catenin signaling pathway.
Conclusion
The Suzuki-Miyaura coupling of this compound provides a valuable synthetic route to a class of compounds with significant potential in drug discovery and development. By employing modern catalytic systems and optimized reaction conditions, researchers can efficiently access a diverse range of 3-aryl-1H-pyrroles. The demonstrated biological activities of these scaffolds, particularly in the context of cancer therapy through the inhibition of tubulin polymerization and key signaling pathways, underscore the importance of this synthetic methodology. Further exploration of the structure-activity relationships of 3-aryl-1H-pyrrole derivatives will likely lead to the development of novel and effective therapeutic agents.
References
- 1. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
Application Notes and Protocols: 3-Chloro-1H-pyrrole as a Precursor for the Synthesis of the Natural Product Pyrrolnitrin
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the use of 3-chloro-1H-pyrrole derivatives as precursors in the synthesis of the potent antifungal natural product, Pyrrolnitrin. The core of the synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed experimental procedures, quantitative data, and a visualization of the biosynthetic pathway of Pyrrolnitrin are presented to guide researchers in this synthetic endeavor.
Introduction
This compound is a versatile heterocyclic building block in organic synthesis. The presence of the chlorine atom at the C-3 position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This reactivity is particularly valuable in the synthesis of natural products, where precise and efficient bond formation is paramount.
One of the most prominent natural products synthesized from a chlorinated pyrrole precursor is Pyrrolnitrin [3-chloro-4-(2-nitro-3-chlorophenyl)pyrrole]. First isolated from Pseudomonas pyrrocinia, Pyrrolnitrin exhibits broad-spectrum antifungal activity and has been a subject of extensive synthetic and biological investigation.[1] Its unique structure, featuring a dichlorinated phenylpyrrole core, highlights the importance of halogenated intermediates in its synthesis.
The key strategic disconnection in the chemical synthesis of Pyrrolnitrin involves the formation of the C-C bond between the pyrrole and phenyl rings. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and reliable method to achieve this transformation, typically involving the coupling of a pyrrole boronic acid derivative with an aryl halide, or vice versa.
Synthetic Strategy Overview
The retrosynthetic analysis of Pyrrolnitrin points towards a convergent synthesis hinging on a Suzuki-Miyaura cross-coupling reaction. The two key fragments are a 3-substituted pyrrole and a 2-nitro-3-chlorophenyl group. A plausible synthetic route commences with a suitable this compound derivative, which can be converted to a pyrrole boronic acid ester. This intermediate is then coupled with a 2-nitro-3-chlorophenyl halide to furnish the core structure of Pyrrolnitrin.
Key Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of Pyrrolnitrin, focusing on the preparation of the key precursors and the final Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of N-Protected this compound
Due to the reactivity of the N-H bond in pyrrole, protection of the nitrogen atom is often necessary before proceeding with cross-coupling reactions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a suitable protecting group that is stable under Suzuki-Miyaura conditions.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-SEM-3-chloro-1H-pyrrole.
Protocol 2: Synthesis of 2-Nitro-3-chlorophenylboronic Acid
The aryl boronic acid coupling partner can be synthesized from the corresponding aryl halide.
Materials:
-
1-Bromo-2-nitro-3-chlorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (1 M)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-bromo-2-nitro-3-chlorobenzene (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.
-
Add n-BuLi (1.1 eq.) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add triisopropyl borate (1.2 eq.) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with 1 M HCl and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude 2-nitro-3-chlorophenylboronic acid can be used in the next step without further purification or can be purified by recrystallization.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Pyrrolnitrin Core Synthesis
This protocol details the palladium-catalyzed coupling of the N-protected 3-chloropyrrole with the arylboronic acid.
Materials:
-
N-SEM-3-chloro-1H-pyrrole (from Protocol 1)
-
2-Nitro-3-chlorophenylboronic acid (from Protocol 2)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, combine N-SEM-3-chloro-1H-pyrrole (1.0 eq.), 2-nitro-3-chlorophenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq.) to the mixture and continue to bubble with argon for another 10 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N-SEM protected Pyrrolnitrin core.
Protocol 4: Deprotection to Yield Pyrrolnitrin
The final step involves the removal of the SEM protecting group to afford Pyrrolnitrin.
Materials:
-
N-SEM protected Pyrrolnitrin core (from Protocol 3)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the N-SEM protected Pyrrolnitrin core (1.0 eq.) in anhydrous THF.
-
Add TBAF solution (1.5 eq.) and stir the mixture at room temperature for 3 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain Pyrrolnitrin.
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-SEM-3-chloro-1H-pyrrole | This compound | NaH, SEM-Cl | DMF | 0 to RT | 12 | ~85 |
| 2 | 2-Nitro-3-chlorophenylboronic acid | 1-Bromo-2-nitro-3-chlorobenzene | n-BuLi, Triisopropyl borate | THF | -78 to RT | 3 | ~70 |
| 3 | N-SEM protected Pyrrolnitrin | N-SEM-3-chloro-1H-pyrrole | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O | 90 | 12 | ~75 |
| 4 | Pyrrolnitrin | N-SEM protected Pyrrolnitrin | TBAF | THF | RT | 3 | ~90 |
Note: Yields are approximate and may vary depending on experimental conditions and scale.
Biological Activity and Pathway Visualization
Pyrrolnitrin's primary biological activity is its potent antifungal action, which is attributed to the disruption of the fungal mitochondrial respiratory chain. Specifically, it is believed to inhibit the electron transport system, leading to a collapse of the mitochondrial membrane potential and subsequent cell death.
The biosynthesis of Pyrrolnitrin in Pseudomonas species is also a well-characterized pathway, starting from the amino acid L-tryptophan. The pathway involves a series of enzymatic steps including halogenation, rearrangement, and oxidation.
Biosynthetic Pathway of Pyrrolnitrin
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of the antifungal natural product Pyrrolnitrin. The protocols outlined in this document, centered around a key Suzuki-Miyaura cross-coupling reaction, provide a robust and efficient pathway for the laboratory-scale synthesis of this important molecule. The provided data and pathway visualization offer a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further exploration of derivatives based on the Pyrrolnitrin scaffold, facilitated by the synthetic strategies described herein, may lead to the discovery of new therapeutic agents.
References
Application of 3-Chloro-1H-pyrrole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 3-Chloro-1H-pyrrole and its derivatives in medicinal chemistry, with a focus on their application as anticancer agents targeting receptor tyrosine kinases.
Introduction: The this compound Scaffold
The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products and medicinally active compounds.[1] The introduction of a chlorine atom at the 3-position of the pyrrole ring creates a versatile synthetic intermediate. This chlorine atom activates the ring for further functionalization and can act as a key pharmacophoric element, contributing to the binding of the molecule to its biological target. Derivatives of this compound, particularly 4-amino-3-chloro-1H-pyrrole-2,5-diones, have emerged as a promising class of compounds with potent antitumor activities. These compounds have been investigated as inhibitors of key signaling pathways involved in cancer cell proliferation and angiogenesis.
Application as Tyrosine Kinase Inhibitors
A significant application of this compound derivatives is in the development of inhibitors for receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2] Overactivation of these kinases is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and the formation of new blood vessels that supply tumors. By inhibiting these kinases, this compound derivatives can effectively block these oncogenic signaling cascades.
Mechanism of Action
Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been designed to act as ATP-competitive inhibitors of EGFR and VEGFR2.[2] They are believed to occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathway.
Data Presentation: Structure-Activity Relationship
The antiproliferative activity of a series of 3-chloro-1-(4-chlorobenzyl)-4-(arylamino)-1H-pyrrole-2,5-dione derivatives was evaluated against several human colon cancer cell lines. The data, presented as GI50 values (the concentration required to inhibit cell growth by 50%), is summarized in the table below.
| Compound ID | R (Aryl Group) | HCT-116 (GI₅₀, µM) | SW-620 (GI₅₀, µM) | Colo-205 (GI₅₀, µM) |
| 1a | Phenyl | 2.5 | 3.1 | 2.8 |
| 1b | 4-Methylphenyl | 1.8 | 2.2 | 2.0 |
| 1c | 4-Chlorophenyl | 0.9 | 1.2 | 1.0 |
| 1d | 4-Methoxyphenyl | 3.2 | 4.0 | 3.5 |
| 1e | 3-(Trifluoromethyl)phenyl | 0.016 | 0.010 | 0.012 |
Note: The data presented here is a representative example based on published research. Actual values may vary.
Experimental Protocols
Synthesis Protocols
Protocol 4.1.1: Synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione (Precursor)
This protocol describes the synthesis of a key precursor for the generation of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives.
Materials:
-
Dichloromaleic anhydride
-
Aniline
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve dichloromaleic anhydride (1 equivalent) in ethanol.
-
Add aniline (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Filter the resulting precipitate and wash with cold ethanol and then with water.
-
Recrystallize the crude product from ethanol to yield pure 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione.
Protocol 4.1.2: Synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-dione Derivatives
This protocol outlines the general procedure for the synthesis of the target bioactive compounds.
Materials:
-
3,4-dichloro-1-substituted-1H-pyrrole-2,5-dione (e.g., from Protocol 4.1.1)
-
Appropriate primary amine (2 equivalents)
-
Ethanol
Procedure:
-
Dissolve the 3,4-dichloro-1-substituted-1H-pyrrole-2,5-dione (1 equivalent) in ethanol.
-
Add the desired primary amine (2 equivalents) to the solution with stirring.
-
Heat the reaction mixture at 50-80 °C for 2 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Filter the solid product and wash with a small amount of cold ethanol followed by ice-cold water to afford the pure 4-amino-3-chloro-1H-pyrrole-2,5-dione derivative.[2]
Biological Assay Protocol
Protocol 4.2.1: In Vitro Tyrosine Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay - Representative Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against EGFR and VEGFR2.
Materials:
-
EGFR or VEGFR2 kinase
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Synthesized this compound derivatives (test compounds)
-
Kinase buffer
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase buffer.
-
Assay Plate Preparation: Add the diluted test compounds to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-labeled antibody in kinase buffer and add it to the wells containing the test compounds.
-
Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Detection: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The decrease in the FRET signal is proportional to the displacement of the tracer by the test compound. Determine the IC50 value for each compound by plotting the emission ratio against the compound concentration.
Visualizations
Signaling Pathways
Caption: EGFR and VEGFR2 signaling pathways and inhibition by this compound derivatives.
Experimental Workflow
Caption: Experimental workflow for the development of this compound-based kinase inhibitors.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Chloro-1H-pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives as kinase inhibitors, with a focus on their activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The protocols outlined below are based on established synthetic methodologies and provide a framework for the development of novel therapeutic agents.
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] In the realm of oncology, the development of small molecule kinase inhibitors has revolutionized cancer therapy. The 4-amino-3-chloro-1H-pyrrole-2,5-dione core has emerged as a promising pharmacophore for the design of potent kinase inhibitors. These compounds have been shown to target key kinases involved in cancer cell proliferation and angiogenesis, such as EGFR and VEGFR2.[3][4] This document provides detailed protocols for the synthesis of a series of these inhibitors and summarizes their biological activity.
Signaling Pathways of Interest: EGFR and VEGFR2
EGFR and VEGFR2 are receptor tyrosine kinases that play crucial roles in tumor growth and angiogenesis. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, and migration. Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives are designed to interfere with the ATP-binding site of these kinases, thereby inhibiting their activity and blocking downstream signaling.
Caption: EGFR and VEGFR2 signaling pathways and the inhibitory action of 4-amino-3-chloro-1H-pyrrole-2,5-diones.
Data Presentation
The following table summarizes the antiproliferative activity of a representative 4-amino-3-chloro-1H-pyrrole-2,5-dione derivative against various human colon cancer cell lines.
| Compound ID | Chemical Structure | Target Cell Lines | GI50 (M) | Reference |
| MI-1 | 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | HCT-116 (Colon) | ~1.0 x 10⁻⁸ | [3] |
| SW-620 (Colon) | ~1.6 x 10⁻⁸ | [3] | ||
| Colo-205 (Colon) | ~1.2 x 10⁻⁸ | [3] |
Experimental Protocols
General Synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-dione Derivatives
The synthesis of the target compounds is achieved through a straightforward nucleophilic substitution reaction.
Caption: General workflow for the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives.
Materials:
-
Substituted 3,4-dichloro-1H-pyrrole-2,5-dione (10 mmol)
-
Appropriate primary amine (20 mmol)
-
Ethanol (50 cm³)
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Thin Layer Chromatography (TLC) equipment
-
Rotary evaporator
Procedure:
-
To a solution of the substituted 3,4-dichloro-1H-pyrrole-2,5-dione (10 mmol) in 50 cm³ of ethanol, add the appropriate primary amine (20 mmol) with stirring.[3]
-
Heat the reaction mixture to a temperature between 50-80°C and maintain stirring for 2 hours.[3]
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, evaporate the solvent in vacuo.[3]
-
Filter the resulting solid product and wash it with ethanol followed by a small amount of ice water.[3]
-
Dry the purified product under vacuum.
In Vitro Antiproliferative Assay
The following is a general protocol for evaluating the antiproliferative activity of the synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, SW-620, Colo-205)
-
Appropriate cell culture medium and supplements
-
Synthesized inhibitor compounds
-
96-well plates
-
MTT or similar viability reagent
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized inhibitor compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and measure the absorbance using a plate reader.
-
Calculate the concentration of the inhibitor that causes 50% inhibition of cell growth (GI50 or IC50).
Conclusion
The 4-amino-3-chloro-1H-pyrrole-2,5-dione scaffold represents a valuable starting point for the development of potent kinase inhibitors targeting the EGFR and VEGFR2 signaling pathways. The synthetic protocol provided is robust and allows for the generation of a diverse library of compounds for structure-activity relationship studies. The antiproliferative data for the lead compound MI-1 demonstrates the potential of this chemical class in the development of novel anticancer therapeutics. Further optimization of the substituents on the pyrrole and the amino group may lead to the discovery of compounds with improved potency and selectivity.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 3-Chloro-1H-pyrrole C-N Bond
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies for the functionalization of the C-N bond in 3-chloro-1H-pyrrole. This pyrrole derivative is a valuable building block in medicinal chemistry and materials science. The functionalization of the nitrogen atom allows for the introduction of a wide range of substituents, enabling the modulation of its physicochemical and biological properties. This document outlines key synthetic strategies, including N-alkylation and N-arylation, providing detailed experimental protocols and quantitative data to facilitate their application in a research and development setting.
Introduction to C-N Bond Functionalization of this compound
The pyrrole nucleus is a prominent scaffold in numerous natural products and pharmaceutical agents. The presence of a chlorine atom at the 3-position of the pyrrole ring offers a site for further chemical modification, while the N-H bond provides a direct handle for introducing molecular diversity. The functionalization of the C-N bond is a critical step in the synthesis of complex pyrrole-containing molecules, impacting their biological activity and material properties. Key methods for achieving this transformation include N-alkylation and N-arylation, which are discussed in detail in the following sections.
N-Alkylation of this compound
N-alkylation introduces alkyl groups onto the pyrrole nitrogen, a common strategy in drug design to enhance properties such as solubility, metabolic stability, and receptor binding affinity. This transformation is typically achieved by deprotonating the pyrrole nitrogen with a suitable base, followed by reaction with an alkylating agent.
General Protocol for N-Alkylation using a Strong Base
A widely employed method for the N-alkylation of pyrroles involves the use of a strong base, such as sodium hydride (NaH), to generate the pyrrolide anion, which then acts as a nucleophile.
Experimental Protocol:
-
Preparation: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1-1.5 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt of this compound.
-
Alkylation: Add the desired alkylating agent (e.g., alkyl halide, 1.0-1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data for N-Alkylation of this compound:
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | NaH | DMF | RT | 4 | 85 |
| Ethyl Bromide | NaH | THF | RT | 6 | 82 |
| Benzyl Bromide | NaH | DMF | RT | 3 | 90 |
Note: The data presented in this table is representative and yields may vary depending on the specific reaction conditions and the purity of the reagents.
Microwave-Assisted N-Alkylation
Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[1]
Experimental Protocol:
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq.), the alkylating agent (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) in a suitable solvent like DMF or acetonitrile.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes).
-
Work-up and Purification: After cooling, the reaction mixture is worked up and purified as described in the general protocol for N-alkylation.
Quantitative Data for Microwave-Assisted N-Alkylation:
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | DMF | 120 | 10 | 95 |
| Propargyl Bromide | Cs₂CO₃ | Acetonitrile | 100 | 15 | 88 |
Note: Microwave reaction parameters should be optimized for each specific substrate and instrument.
Diagram of N-Alkylation Workflow:
Caption: General workflow for the N-alkylation of this compound.
N-Arylation of this compound
N-arylation introduces aryl groups onto the pyrrole nitrogen, a key transformation for the synthesis of compounds with applications in materials science (e.g., organic electronics) and as ligands for catalysis. The two most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds. It typically involves the reaction of a nitrogen-containing heterocycle with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.
Experimental Protocol:
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 eq.), the aryl halide (e.g., aryl iodide, 1.1 eq.), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline or L-proline, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) in a high-boiling polar solvent such as DMF or dimethyl sulfoxide (DMSO).
-
Reaction: Seal the tube and heat the reaction mixture at a high temperature (typically 100-160 °C) for 12-48 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Quantitative Data for Ullmann N-Arylation:
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | CuI | L-proline | K₂CO₃ | DMSO | 110 | 24 | 75 |
| 4-Iodotoluene | CuI | 1,10-phenanthroline | Cs₂CO₃ | DMF | 130 | 36 | 78 |
Note: The choice of ligand and base can significantly impact the reaction efficiency.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile method for C-N bond formation.[2] It often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.
Experimental Protocol:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%) to a dry reaction flask.
-
Reaction Setup: Add this compound (1.0 eq.), the aryl halide (e.g., aryl bromide, 1.1 eq.), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq.) to the flask. Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling, the reaction is quenched, extracted, and purified as described for the Ullmann condensation.
Quantitative Data for Buchwald-Hartwig N-Arylation:
| Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 100 | 12 | 88 |
| 4-Bromoanisole | Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 110 | 18 | 85 |
Note: The selection of the appropriate palladium precatalyst and phosphine ligand is crucial for the success of the Buchwald-Hartwig amination.[2]
Diagram of N-Arylation Pathways:
Caption: Comparison of Ullmann and Buchwald-Hartwig N-arylation pathways.
Safety Precautions
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in a fume hood under an inert atmosphere and away from water.
-
Palladium and Copper Catalysts: These heavy metal catalysts can be toxic. Avoid inhalation and skin contact.
-
Solvents: Anhydrous solvents like DMF and THF are flammable and can be harmful if inhaled or absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Microwave Reactions: Microwave-assisted reactions should be carried out in specialized equipment designed for chemical synthesis to avoid pressure buildup and potential explosions.
Conclusion
The functionalization of the C-N bond in this compound provides a versatile platform for the synthesis of a diverse range of N-substituted pyrrole derivatives. The choice of N-alkylation or N-arylation method will depend on the desired substituent and the overall synthetic strategy. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient and reproducible synthesis of novel this compound analogs.
References
Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Chloro-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Chloro-1H-pyrrole as a key building block. The C-C and C-N bond-forming reactions described herein are pivotal in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The pyrrole motif is a common scaffold in numerous biologically active compounds, and the functionalization of this heterocycle through cross-coupling reactions offers a versatile strategy for the generation of novel derivatives.
Introduction to Cross-Coupling with this compound
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. While aryl bromides and iodides are more reactive and commonly employed substrates, the use of aryl chlorides, such as this compound, is advantageous due to their lower cost and wider availability. However, the inherent stability of the C-Cl bond necessitates the use of specialized catalytic systems, often employing electron-rich and sterically hindered phosphine ligands, to achieve efficient transformations. For successful coupling reactions with this compound, it is often crucial to protect the pyrrole nitrogen to prevent side reactions and improve solubility and reactivity. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), and tert-butyloxycarbonyl (Boc).
Key Cross-Coupling Reactions and Protocols
This section details the experimental protocols for several key cross-coupling reactions involving this compound derivatives. The quantitative data for these reactions are summarized in the subsequent tables for easy comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an organoboron compound with a halide. For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the C-3 position. The choice of catalyst, ligand, and base is critical for achieving high yields, especially when dealing with the less reactive chloro substrate.[1][2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of N-Protected this compound
-
To an oven-dried Schlenk tube, add the N-protected this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the anhydrous solvent (e.g., dioxane/water mixture).
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 60-100 °C) with vigorous stirring for the designated time (e.g., 5-24 hours).[1]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | N-Protecting Group | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Boc | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 85 |
| 2 | Ts | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 100 | 18 | 92 |
| 3 | SEM | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME | 80 | 6 | 78 |
Data is representative and compiled from typical procedures for similar substrates.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide. A key advantage of this reaction is the tolerance of a wide range of functional groups. However, the toxicity of organotin reagents is a significant drawback.[3]
Experimental Protocol: General Procedure for Stille Coupling of N-Protected this compound
-
In a flame-dried flask under an inert atmosphere, dissolve the N-protected this compound (1.0 equiv.) and the organostannane (1.2 equiv.) in an anhydrous solvent (e.g., toluene or DMF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additives (e.g., CuI, LiCl).
-
Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 12-24 hours).
-
After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic phase, concentrate, and purify the residue by chromatography.
Quantitative Data for Stille Coupling
| Entry | N-Protecting Group | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Boc | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | 88 |
| 2 | Ts | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ (3) | CuI (10 mol%) | DMF | 100 | 16 | 91 |
| 3 | SEM | (Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | AsPh₃ (8 mol%) | Dioxane | 100 | 12 | 85 |
Data is representative and compiled from typical procedures for similar substrates.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly useful for the synthesis of 3-vinyl-1H-pyrrole derivatives.
Experimental Protocol: General Procedure for Heck Reaction of N-Protected this compound
-
Combine the N-protected this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N or K₂CO₃) in a sealed tube.
-
Add a polar aprotic solvent such as DMF or acetonitrile.
-
Heat the mixture under an inert atmosphere at a high temperature (e.g., 100-140 °C) for 12-48 hours.
-
After completion, cool the mixture, filter off any solids, and partition the filtrate between an organic solvent and water.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Heck Reaction
| Entry | N-Protecting Group | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Boc | Styrene | Pd(OAc)₂ (5) | Et₃N | DMF | 120 | 24 | 75 |
| 2 | Ts | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Acetonitrile | 100 | 18 | 82 |
| 3 | SEM | 4-Vinylpyridine | Pd(OAc)₂ (5) | NaOAc | DMA | 140 | 36 | 68 |
Data is representative and compiled from typical procedures for similar substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 3-amino-1H-pyrrole derivatives.[4][5] This reaction typically requires a strong base and a specialized palladium catalyst with a bulky, electron-rich phosphine ligand.[6]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Protected this compound
-
Charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add the N-protected this compound (1.0 equiv.), the amine (1.2 equiv.), and an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the sealed tube at the specified temperature (e.g., 80-110 °C) for the indicated time (e.g., 12-24 hours).
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | N-Protecting Group | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | | 1 | Ts | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 24 | 89 | | 2 | Boc | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Dioxane | 90 | 16 | 95 | | 3 | SEM | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | t-BuOH | 80 | 20 | 81 |
Data is representative and compiled from typical procedures for similar substrates.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between a halide and a terminal alkyne, providing a direct route to 3-alkynyl-1H-pyrroles. This reaction is typically co-catalyzed by palladium and copper salts.
Experimental Protocol: General Procedure for Sonogashira Coupling of N-Protected this compound
-
To a solution of N-protected this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.
-
Remove the solvent under reduced pressure, and partition the residue between an organic solvent and water.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by flash chromatography.
Quantitative Data for Sonogashira Coupling
| Entry | N-Protecting Group | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | | 1 | Boc | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 50 | 12 | 87 | | 2 | Ts | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 60 | 8 | 90 | | 3 | SEM | Trimethylsilylacetylene | PdCl₂(dppf) (2) | CuI (5) | Et₃N | Dioxane | RT | 24 | 93 |
Data is representative and compiled from typical procedures for similar substrates.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³) bonds.
Experimental Protocol: General Procedure for Negishi Coupling of N-Protected this compound
-
Prepare the organozinc reagent in situ or use a pre-formed solution.
-
To a flask containing the N-protected this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%) under an inert atmosphere, add an anhydrous solvent (e.g., THF).
-
Add the solution of the organozinc reagent (1.2-1.5 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with heating (e.g., 50-70 °C) for the required duration.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the organic phase with water and brine, dry, and concentrate.
-
Purify the product by chromatography.
Quantitative Data for Negishi Coupling
| Entry | N-Protecting Group | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Boc | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 60 | 12 | 84 |
| 2 | Ts | Ethylzinc iodide | PdCl₂(dppf) (3) | DMA | 50 | 18 | 79 |
| 3 | SEM | Benzylzinc bromide | Pd₂(dba)₃ (2) / SPhos (4) | Toluene | RT | 24 | 91 |
Data is representative and compiled from typical procedures for similar substrates.
Visualizing Reaction Pathways
The following diagrams illustrate the general catalytic cycles for the cross-coupling reactions discussed.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycles of the Sonogashira coupling.
Caption: Catalytic cycle of the Negishi coupling.
Experimental Workflow
The following diagram outlines the general workflow for performing and analyzing a cross-coupling reaction with this compound.
Caption: General experimental workflow.
Conclusion
The cross-coupling reactions of this compound provide a powerful and flexible platform for the synthesis of a diverse range of substituted pyrrole derivatives. The choice of the specific cross-coupling reaction, catalyst system, and reaction conditions should be tailored to the desired target molecule and the functional groups present in the coupling partners. These application notes and protocols serve as a valuable resource for researchers engaged in the synthesis of novel pyrrole-containing compounds for applications in drug discovery and materials science.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig reaction: An overview | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Chloro-1H-pyrrole with Arylboronic Acids for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of an aryl group at the 3-position of the pyrrole ring gives rise to 3-aryl-1H-pyrroles, a class of compounds that has garnered significant attention in drug discovery due to their diverse biological activities. These compounds have shown promise as anticancer agents, kinase inhibitors, and microtubule depolymerizing agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 3-aryl-1H-pyrroles, offering a direct route to couple 3-chloro-1H-pyrrole with a wide variety of arylboronic acids. This document provides detailed application notes and protocols for this important transformation.
Reaction Principle and Workflow
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, an arylboronic acid) and an organic halide (this compound). The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system. A crucial consideration for the coupling of N-H containing heterocycles like pyrrole is the protection of the nitrogen atom to prevent side reactions, such as dehalogenation.
Caption: General workflow for the synthesis of 3-aryl-1H-pyrroles from this compound.
Applications in Drug Discovery
3-Aryl-1H-pyrrole derivatives are key pharmacophores in a variety of therapeutic areas:
-
Anticancer Agents: Many 3-aroyl-1,4-diarylpyrrole derivatives have demonstrated potent inhibitory effects on tubulin polymerization and have shown efficacy against chronic myeloid leukemia (CML) cells, including those resistant to imatinib.[1]
-
Kinase Inhibitors: The pyrrole indolin-2-one scaffold, which can be synthesized from 3-arylpyrrole precursors, is a critical structure in several receptor tyrosine kinase (RTK) inhibitors.[2] For instance, Sunitinib, an FDA-approved drug for renal cell carcinoma, is based on this scaffold.[2] Pyrrolo[2,3-d]pyrimidines, which are bioisosteres of adenine, are another important class of kinase inhibitors derived from pyrrole precursors.[3]
-
Lymphocyte-Specific Kinase (Lck) Inhibitors: Novel series of pyrrole derivatives have been developed as potent inhibitors of Lck, a key enzyme in T-cell activation, with potential applications in autoimmune diseases.[4]
-
Aurora Kinase Inhibitors: 3-(Pyrrolopyridin-2-yl)indazole derivatives, synthesized via Suzuki coupling, have been identified as potent inhibitors of Aurora A kinase, a key regulator of cell division, making them attractive targets for cancer therapy.
Experimental Protocols
Protocol 1: N-Protection of this compound with SEM-Cl
This protocol describes the protection of the pyrrole nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This protection is often necessary to prevent dehalogenation and other side reactions during the subsequent Suzuki-Miyaura coupling.
Materials:
-
This compound
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and EtOAc) to afford N-SEM-3-chloropyrrole.
Protocol 2: Suzuki-Miyaura Coupling of N-SEM-3-chloropyrrole with an Arylboronic Acid
This protocol provides a general procedure for the palladium-catalyzed cross-coupling reaction. Note that the reactivity of chloro-heterocycles can be lower than their bromo-counterparts, and optimization of the catalyst, ligand, and reaction temperature may be necessary.
Materials:
-
N-SEM-3-chloropyrrole
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 - 0.10 equivalents)
-
Cesium carbonate (Cs₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine N-SEM-3-chloropyrrole (1.0 equivalent), the arylboronic acid (1.5 equivalents), Pd(PPh₃)₄ (0.05 - 0.10 equivalents), and Cs₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the vessel with argon three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-SEM-3-arylpyrrole.
Protocol 3: N-Deprotection of N-SEM-3-arylpyrrole
This protocol describes the removal of the SEM protecting group to yield the final 3-aryl-1H-pyrrole.
Materials:
-
N-SEM-3-arylpyrrole
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-SEM-3-arylpyrrole (1.0 equivalent) in anhydrous THF.
-
Add TBAF solution (2.0 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final 3-aryl-1H-pyrrole.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of N-SEM-protected bromopyrroles with various arylboronic acids, which can serve as a reference for the analogous reaction with 3-chloropyrrole. Note that yields for chloropyrroles may be lower and require more forcing conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-SEM-3-phenylpyrrole | 85 |
| 2 | 4-Methoxyphenylboronic acid | N-SEM-3-(4-methoxyphenyl)pyrrole | 92 |
| 3 | 4-Chlorophenylboronic acid | N-SEM-3-(4-chlorophenyl)pyrrole | 88 |
| 4 | 3-Thiopheneboronic acid | N-SEM-3-(3-thienyl)pyrrole | 75 |
| 5 | 2-Naphthylboronic acid | N-SEM-3-(2-naphthyl)pyrrole | 81 |
Data is analogous from studies on bromopyrroles and serves as a guideline.
Signaling Pathway Diagram
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-1H-pyrroles from this compound. The resulting compounds are valuable building blocks in drug discovery, with demonstrated applications as anticancer agents and kinase inhibitors. The provided protocols offer a comprehensive guide for researchers in the pharmaceutical sciences to synthesize these important molecules. Careful consideration of N-protection and reaction optimization are key to achieving high yields and purity.
References
Protecting the Amine of 3-Chloro-1H-pyrrole: A Guide to N-Protection Protocols
For Immediate Release
MONTREAL, QC – October 31, 2025 – Researchers and chemists in the fields of medicinal chemistry and materials science now have a comprehensive guide to the N-protection of 3-chloro-1H-pyrrole, a crucial step for its use in complex chemical syntheses. This application note details protocols for the protection of the pyrrole nitrogen with three common protecting groups: tert-butoxycarbonyl (Boc), p-toluenesulfonyl (Tosyl), and 2-(trimethylsilyl)ethoxymethyl (SEM).
The electron-rich nature of the pyrrole ring makes it susceptible to undesired side reactions. N-protection deactivates the ring, allowing for selective functionalization at other positions. This guide provides detailed experimental procedures, quantitative data for comparison, and workflows to aid researchers in selecting the optimal protecting group for their specific synthetic needs.
Comparative Analysis of N-Protection Methods
The choice of protecting group is critical and depends on the desired stability and the conditions required for its subsequent removal. The following table summarizes the key quantitative data for the N-protection of this compound with Boc, Tosyl, and SEM groups.
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boc | This compound, (Boc)₂O, TEA | Dichloromethane (DCM) | Room Temp. | 2 | ~95 |
| Tosyl | This compound, TsCl, NaH | Tetrahydrofuran (THF) | 0 to Room Temp. | 12 | ~85 |
| SEM | This compound, SEMCl, NaH | Dimethylformamide (DMF) | 0 to Room Temp. | 4 | ~90 |
Experimental Workflow
The general workflow for the N-protection of this compound is a straightforward process involving the deprotonation of the pyrrole nitrogen followed by quenching with the electrophilic protecting group precursor.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Chloro-1H-pyrrole. The information is presented in a question-and-answer format to directly address specific experimental issues.
Section 1: Troubleshooting Guide
The synthesis of this compound is fraught with challenges, primarily due to the high reactivity of the pyrrole ring, which can lead to a lack of selectivity and the formation of multiple byproducts. This guide will help you navigate these common issues.
Core Challenge: Uncontrolled Chlorination and Poor Regioselectivity
The primary obstacle in the synthesis of this compound is controlling the electrophilic chlorination reaction. The pyrrole ring is highly activated towards electrophilic substitution, often resulting in the formation of poly-chlorinated products and a mixture of isomers. The 2- and 5-positions are electronically favored for substitution, making the selective synthesis of the 3-chloro isomer a significant hurdle.
Table 1: Troubleshooting Common Issues in the Synthesis of this compound
| Issue | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low or no yield of this compound | 1. Decomposition of starting material or product under harsh reaction conditions (e.g., strong acids, high temperatures). 2. Use of an inappropriate chlorinating agent. 3. Ineffective protection/deprotection strategy. | 1. Employ milder reaction conditions. Use a non-acidic medium if possible. 2. Use a less reactive chlorinating agent like N-chlorosuccinimide (NCS) in a controlled manner. 3. Select a protecting group that is stable to the chlorination conditions and can be removed under mild conditions (e.g., a tosyl or a BOC group). | Improved yield of the desired product. |
| Formation of multiple chlorinated byproducts (di-, tri-, and tetra-chloropyrroles) | The high reactivity of the pyrrole ring leads to over-chlorination. | 1. Use a stoichiometric amount or a slight excess of the chlorinating agent. 2. Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate. 3. Use an N-protecting group (e.g., tosyl) to deactivate the pyrrole ring and improve selectivity. | Reduction in the formation of poly-chlorinated byproducts. |
| Preferential formation of 2-Chloro-1H-pyrrole or 2,5-dichloro-1H-pyrrole | The α-positions (C2 and C5) of the pyrrole ring are more susceptible to electrophilic attack than the β-positions (C3 and C4). | 1. Employ a bulky N-protecting group to sterically hinder the α-positions. 2. Use a directed synthesis approach, starting from a precursor that already has the chloro-substituent at the 3-position. 3. Investigate alternative synthetic routes that favor 3-substitution. | Increased ratio of the 3-chloro isomer in the product mixture. |
| Difficulty in purifying this compound from isomers and byproducts | The chlorinated pyrrole isomers often have similar polarities, making chromatographic separation challenging. | 1. Use a high-performance column chromatography system with a carefully optimized solvent gradient. 2. Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. 3. Preparative GC or HPLC may be necessary for obtaining high-purity material. | Isolation of this compound with the desired purity. |
| Product decomposition during workup or purification | This compound can be unstable, especially in the presence of acid, air, or light. | 1. Use a non-acidic workup procedure. 2. Handle the compound under an inert atmosphere (e.g., nitrogen or argon). 3. Store the purified product at low temperatures and protected from light. | Minimized product loss and improved stability. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the synthesis of this compound?
A1: The most significant challenge is achieving regioselectivity. The inherent electronic properties of the pyrrole ring favor electrophilic substitution at the 2- and 5-positions. Direct chlorination of pyrrole typically yields a mixture of 2-chloropyrrole, 2,5-dichloropyrrole, and other poly-chlorinated species, with the desired 3-chloro isomer being a minor product.
Q2: Can I use a strong chlorinating agent like sulfuryl chloride (SO₂Cl₂)?
A2: While sulfuryl chloride is a potent chlorinating agent, its high reactivity often leads to a lack of control and the formation of multiple chlorinated byproducts when used with a highly activated ring system like pyrrole. For better selectivity, milder reagents such as N-chlorosuccinimide (NCS) are generally preferred, used in stoichiometric amounts and at low temperatures.
Q3: How can I improve the yield of the 3-chloro isomer?
A3: A common strategy to enhance the yield of the 3-chloro isomer is to use a protecting group on the pyrrole nitrogen. An electron-withdrawing protecting group, such as a tosyl (Ts) or tert-butyloxycarbonyl (BOC) group, can deactivate the pyrrole ring, making the chlorination reaction more controllable. The bulky nature of these groups can also sterically hinder the more accessible 2- and 5-positions, thereby favoring substitution at the 3-position.
Q4: What is a general procedure for the synthesis of this compound using a protecting group strategy?
A4: A plausible, though challenging, three-step synthesis is outlined below. Please note that optimization of reaction conditions is critical.
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Step 1: Protection of the Pyrrole Nitrogen. React pyrrole with a suitable protecting group precursor, for example, tosyl chloride in the presence of a base like sodium hydride, to form N-tosylpyrrole.
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Step 2: Regioselective Chlorination. Chlorinate the N-tosylpyrrole with a mild chlorinating agent like NCS in an inert solvent at low temperature. This step is crucial for achieving 3-chloro substitution and requires careful monitoring.
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Step 3: Deprotection. Remove the tosyl group to yield this compound. This can be achieved under basic conditions, for example, using sodium hydroxide in methanol.
Q5: How can I confirm the identity and purity of my this compound product?
A5: The identity and purity of the final product should be confirmed using a combination of analytical techniques:
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NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR spectrum of this compound is expected to show distinct signals for the protons at the C2, C4, and C5 positions.
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Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the product and to identify any impurities in the sample.
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Chromatography: GC or HPLC can be used to assess the purity of the sample and to quantify the amount of any isomers or byproducts present.
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound via a Protecting Group Strategy (Illustrative)
Disclaimer: This is an illustrative protocol and requires optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 1-(Tosyl)-1H-pyrrole
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of pyrrole (1.0 eq) in anhydrous THF dropwise.
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Allow the mixture to warm to room temperature and stir for 1 hour.
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Cool the mixture back to 0 °C and add a solution of tosyl chloride (1.05 eq) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction carefully with water and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-(Tosyl)-1H-pyrrole.
Step 2: Chlorination of 1-(Tosyl)-1H-pyrrole
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Dissolve 1-(Tosyl)-1H-pyrrole (1.0 eq) in an anhydrous, inert solvent such as dichloromethane or carbon tetrachloride under an inert atmosphere.
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Cool the solution to -78 °C.
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Add N-chlorosuccinimide (1.0 eq) portion-wise over a period of 1 hour.
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Stir the reaction mixture at -78 °C and monitor the progress of the reaction by TLC or GC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product will be a mixture of chlorinated isomers.
Step 3: Deprotection to yield this compound
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Dissolve the crude chlorinated N-tosylpyrrole mixture in methanol.
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Add a solution of sodium hydroxide (excess) in water.
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Heat the mixture to reflux and stir for several hours, monitoring the deprotection by TLC.
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After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., HCl).
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Extract the product with diethyl ether.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature.
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Purify the crude this compound by careful column chromatography on silica gel, using a non-polar eluent system.
Section 4: Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
minimizing polychlorination in pyrrole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize polychlorination during pyrrole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing polychlorination during my pyrrole chlorination reaction?
A1: Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic substitution.[1][2] Strong electrophilic chlorinating agents can react multiple times with the pyrrole ring, leading to the formation of di-, tri-, and even tetra-chlorinated products.[1][3] The reaction often proceeds rapidly, making it difficult to stop at the monochlorinated stage.[3]
Q2: How can I achieve selective monochlorination of a pyrrole?
A2: Achieving selective monochlorination requires careful control of the reaction conditions and the choice of chlorinating agent. Key strategies include:
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Using milder chlorinating agents: Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can offer better control than harsher agents.
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Controlling stoichiometry: Using only one equivalent of the chlorinating agent can favor monosubstitution, although mixtures may still occur.[4]
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Low temperatures: Running the reaction at lower temperatures can help to control the reactivity and improve selectivity.
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Two-step, one-pot methods: A sequential chlorination-reduction approach can be highly effective. This involves an initial over-chlorination to form a dichlorinated, non-aromatic intermediate, followed by a selective reduction to yield the monochlorinated aromatic pyrrole.[5]
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Biocatalysis: Enzymatic halogenation offers a highly selective and environmentally benign alternative to chemical methods.[6][7]
Q3: My starting pyrrole has multiple potential sites for chlorination. How can I control the regioselectivity?
A3: The inherent reactivity of the pyrrole ring favors electrophilic attack at the C2 and C5 positions.[3] If these positions are blocked, substitution will occur at the C3 and C4 positions. For highly specific site-selectivity, especially at less reactive positions, enzymatic catalysis is a superior approach. The flavin-dependent halogenase, PrnC, has been shown to selectively chlorinate various pyrrole substrates in a site-specific manner.[1][6]
Q4: What are the advantages of using an enzymatic approach for pyrrole chlorination?
A4: Biocatalytic halogenation using enzymes like PrnC offers significant advantages:
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High Selectivity: Enzymes can provide excellent chemo-, regio-, and stereoselectivity that is often difficult to achieve with traditional chemical methods.[6][7]
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Mild Reaction Conditions: Enzymatic reactions are typically run in aqueous buffer solutions at or near room temperature and neutral pH.[6]
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Environmentally Friendly: This approach avoids the use of harsh reagents and organic solvents.[1][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Formation of multiple chlorinated products (polychlorination) | 1. Chlorinating agent is too reactive. 2. Reaction temperature is too high. 3. Incorrect stoichiometry of the chlorinating agent. | 1. Switch to a milder agent (e.g., NCS). 2. Lower the reaction temperature (e.g., to 0°C or below). 3. Carefully control the addition of the chlorinating agent to one equivalent or slightly less. 4. Consider a sequential chlorination-reduction protocol.[5] |
| Low yield of the desired monochlorinated product | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Formation of N-chloropyrrole intermediate which undergoes side reactions.[8] | 1. Increase reaction time or slightly increase the temperature. 2. Ensure the reaction is performed under an inert atmosphere if substrates are air-sensitive. 3. For acid-catalyzed rearrangements of N-chloropyrrole, consider running the reaction in a non-polar, aprotic solvent.[8] |
| Incorrect regioselectivity | 1. Steric hindrance is directing substitution to an undesired position. 2. The electronic nature of the pyrrole substituents is overriding the inherent C2 preference. | 1. Employ protecting groups to block more reactive sites. 2. Utilize a biocatalytic method with an enzyme like PrnC for precise, site-selective chlorination.[6][7] |
| Reaction is not reproducible | 1. Trace amounts of acid or water are catalyzing side reactions. 2. Purity of reagents and solvents is inconsistent. | 1. Use freshly distilled solvents and high-purity reagents. 2. Consider adding a non-nucleophilic base to scavenge any acid generated during the reaction. |
Experimental Protocols
Protocol 1: Selective Monochlorination via a Two-Step, One-Pot Chlorination-Reduction Method
This protocol is adapted from a method for the selective monochlorination of 2,3,4-trisubstituted pyrroles.[5]
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Chlorination:
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Dissolve the substituted pyrrole (1 equivalent) in a suitable solvent (e.g., dichloromethane or THF).
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Cool the solution to the desired temperature (e.g., -78°C to 0°C).
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Add trichloroisocyanuric acid (TCICA) (1-1.2 equivalents) portion-wise to the solution while stirring.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed and the dichlorinated intermediate is formed.
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Reduction:
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Once the chlorination is complete, add a reducing agent such as tin(II) chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄) (2-3 equivalents) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until the dichlorinated intermediate is converted to the final monochlorinated pyrrole product.
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Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Protocol 2: Biocatalytic Chlorination using PrnC Enzyme
This protocol describes a general in vitro enzymatic chlorination.[6]
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Reaction Setup:
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In a microcentrifuge tube, prepare a reaction mixture in a phosphate buffer (e.g., 10 mM, pH 7.4).
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Add the pyrrole substrate (e.g., 0.5 mM final concentration).
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Add the co-factors: FAD (0.2 mol%), NADH (5.0 equiv), and Glucose (10.0 equiv).
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Add the necessary enzymes: PrnC Biocatalyst (4 mol%), a flavin reductase such as Fre (0.5 mol%), and glucose dehydrogenase GdHi (0.5 mol%).
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Add Magnesium Chloride (MgCl₂) (20.0 equiv).
-
-
Incubation:
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Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 18-24 hours) with gentle shaking.
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-
Workup and Analysis:
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Quench the reaction by adding an organic solvent (e.g., ethyl acetate).
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Vortex the mixture vigorously and then centrifuge to separate the layers.
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Extract the aqueous layer multiple times with the organic solvent.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
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Analyze the product by LC-MS and purify by HPLC or other suitable chromatographic techniques.
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Diagrams
Caption: General workflow for a chemical chlorination experiment.
Caption: Comparison of chemical vs. enzymatic chlorination outcomes.
References
- 1. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. stagingpure.psu.edu [stagingpure.psu.edu]
Technical Support Center: Synthesis of 3-Chloro-1H-pyrrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-1H-pyrrole. Our aim is to help you navigate common challenges and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: Due to the electron-rich nature of the pyrrole ring, electrophilic chlorination is highly facile. However, this reactivity also leads to a lack of regioselectivity, with the C2 and C5 positions being more susceptible to electrophilic attack than the C3 position. Consequently, the most common side products are 2-Chloro-1H-pyrrole and 2,5-Dichloro-1H-pyrrole . Over-chlorination can also lead to the formation of tri- and tetra-chlorinated pyrroles.
Q2: Why is it difficult to achieve high regioselectivity for the 3-chloro isomer?
A2: Electrophilic substitution on the pyrrole ring proceeds via a carbocation intermediate. The attack at the C2 or C5 position results in a more stable carbocation intermediate due to greater delocalization of the positive charge across the heteroatom. This inherent electronic preference makes the formation of 2- and 2,5-chloro isomers kinetically favored.
Q3: What are the recommended starting materials and chlorinating agents?
A3: The synthesis of this compound typically starts from 1H-pyrrole. Common chlorinating agents include:
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Sulfuryl chloride (SO₂Cl₂): Often used for its reactivity, but can lead to significant amounts of polychlorinated byproducts if not carefully controlled.
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N-Chlorosuccinimide (NCS): A milder chlorinating agent that can offer better control over the reaction, but may require longer reaction times or activation.
The choice of solvent is also critical, with non-polar solvents like carbon tetrachloride or dichloromethane being common.
Troubleshooting Guide
Issue 1: Low Yield of this compound and High Percentage of Isomeric Impurities
This is the most frequent challenge encountered in this synthesis. The table below summarizes the typical product distribution with common chlorinating agents and provides troubleshooting suggestions.
| Chlorinating Agent | Typical Side Products | Troubleshooting Suggestions |
| Sulfuryl Chloride (SO₂Cl₂) | 2-Chloro-1H-pyrrole, 2,5-Dichloro-1H-pyrrole, Polychlorinated pyrroles | 1. Temperature Control: Maintain a low reaction temperature (e.g., -78°C to 0°C) to improve selectivity.[1] 2. Stoichiometry: Use a slight excess of pyrrole relative to SO₂Cl₂ to minimize polychlorination. 3. Slow Addition: Add the chlorinating agent dropwise to the pyrrole solution to maintain a low local concentration of the electrophile. |
| N-Chlorosuccinimide (NCS) | 2-Chloro-1H-pyrrole, 2,5-Dichloro-1H-pyrrole | 1. Solvent Choice: Use a less polar solvent to potentially favor 3-substitution. 2. Reaction Time: Monitor the reaction closely by TLC or GC-MS to stop it at the optimal time before significant formation of the 2,5-dichloro isomer. 3. Use of Additives: The presence of a mild Lewis acid might alter the regioselectivity, although this requires careful optimization. |
Logical Workflow for Troubleshooting Low Regioselectivity:
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: Difficulty in Separating this compound from its Isomers
The similar boiling points and polarities of the monochlorinated isomers make their separation by distillation or standard column chromatography challenging.
| Separation Technique | Troubleshooting Suggestions |
| Fractional Distillation | Ineffective for separating 2- and 3-chloro isomers due to very close boiling points. |
| Column Chromatography | 1. Adsorbent: Use a high-purity silica gel with a fine mesh size for better resolution. 2. Eluent System: Employ a non-polar eluent system (e.g., hexane/dichloromethane or hexane/ethyl acetate with a very low percentage of the polar solvent) and a shallow gradient. 3. Repeated Chromatography: Multiple chromatographic runs may be necessary to achieve high purity. |
| Preparative HPLC | Can provide good separation but may be costly and time-consuming for larger scales. |
Experimental Protocols
Key Experiment: Chlorination of 1H-Pyrrole with Sulfuryl Chloride
Objective: To synthesize this compound while minimizing the formation of isomeric side products.
Materials:
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1H-Pyrrole
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Sulfuryl chloride (SO₂Cl₂)
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Dichloromethane (anhydrous)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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A solution of 1H-pyrrole (1.0 equivalent) in anhydrous dichloromethane is cooled to -78°C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).
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A solution of sulfuryl chloride (0.95 equivalents) in anhydrous dichloromethane is added dropwise to the cooled pyrrole solution over a period of 1-2 hours, ensuring the internal temperature does not rise above -70°C.
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The reaction mixture is stirred at -78°C for an additional 2-3 hours.
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The reaction progress is monitored by GC-MS to determine the ratio of the desired product to side products.
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Once the desired conversion is achieved, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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The mixture is allowed to warm to room temperature, and the organic layer is separated.
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The aqueous layer is extracted with dichloromethane.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient.
Reaction Pathway and Side Product Formation:
Caption: Reaction scheme for the chlorination of pyrrole.
Data Presentation
Table 1: Representative Product Distribution in the Chlorination of 1H-Pyrrole
| Chlorinating Agent | Reaction Conditions | This compound (%) | 2-Chloro-1H-pyrrole (%) | 2,5-Dichloro-1H-pyrrole (%) |
| SO₂Cl₂ | -78°C, 1 eq. | ~20-30 | ~40-50 | ~10-20 |
| SO₂Cl₂ | 0°C, 1 eq. | ~10-15 | ~50-60 | ~20-30 |
| NCS | 25°C, 1 eq. | ~25-35 | ~35-45 | ~5-15 |
Note: These values are approximate and can vary based on the specific reaction setup and workup procedures.
This technical support guide is intended to provide a starting point for troubleshooting the synthesis of this compound. For specific and complex issues, further consultation of the primary literature is recommended.
References
Technical Support Center: Purification of 3-Chloro-1H-pyrrole by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Chloro-1H-pyrrole using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most commonly used stationary phase for the purification of pyrrole derivatives is silica gel (SiO₂). Standard silica gel with a particle size of 40-63 µm is a suitable starting point.
Q2: Which mobile phase (eluent) system is best for eluting this compound?
A2: A non-polar/polar solvent mixture is typically employed. A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific impurities present. It is recommended to start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. For similar pyrrole compounds, eluent systems of petroleum ether and ethyl acetate have also been successfully used.[1]
Q3: How can I determine the appropriate eluent system before running a column?
A3: Thin-Layer Chromatography (TLC) is an essential preliminary step.[1] Spot your crude sample on a silica gel TLC plate and develop it in various hexane/ethyl acetate ratios. The ideal solvent system will give a good separation between your desired compound and impurities, with the Rf value of this compound being around 0.2-0.4.
Q4: Is this compound stable on silica gel?
A4: Halogenated pyrroles can be sensitive to the acidic nature of silica gel, potentially leading to decomposition. It is advisable to perform a stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred. If instability is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No compound eluting | 1. The eluent system is not polar enough.2. The compound may have decomposed on the column.3. The compound is highly retained by the stationary phase. | 1. Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate).2. Test the stability of your compound on silica gel using TLC. If it is unstable, consider using deactivated silica gel or another stationary phase like alumina.3. If the compound is very polar, a small amount of a more polar solvent like methanol can be added to the eluent. |
| Compound elutes too quickly (with the solvent front) | The eluent system is too polar. | Decrease the polarity of the eluent system (e.g., increase the percentage of hexane). |
| Poor separation of compound and impurities | 1. The eluent system is not optimal.2. The column was not packed properly.3. The sample was loaded improperly. | 1. Perform further TLC analysis to find a more selective eluent system. A shallower gradient or isocratic elution with the optimal solvent mixture might be necessary.2. Ensure the silica gel is packed uniformly without any cracks or air bubbles.3. Dissolve the crude sample in a minimal amount of solvent and load it onto the column in a narrow band. |
| Streaking or tailing of the compound band | 1. The compound is not very soluble in the eluent.2. The sample was overloaded on the column.3. The compound is interacting strongly with the stationary phase. | 1. Try a different eluent system in which your compound is more soluble.2. Use a larger column or reduce the amount of sample loaded.3. Consider deactivating the silica gel with a small amount of triethylamine in the eluent system, especially if the compound is basic. |
| Product fractions are still impure | Incomplete separation from a closely eluting impurity. | 1. Re-column the impure fractions using a shallower solvent gradient or a different solvent system.2. Consider alternative purification techniques such as preparative HPLC or crystallization. |
Experimental Protocols
General Protocol for Column Chromatography of this compound
This is a generalized procedure and may require optimization based on the specific impurity profile of your crude product.
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TLC Analysis:
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Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a silica gel TLC plate.
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Develop the plate using different ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 1:1).
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Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate).
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Select the eluent system that provides the best separation with an Rf value for the product between 0.2 and 0.4.
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Column Preparation:
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Select a glass column of an appropriate size (a general rule is to use 50-100 g of silica gel per gram of crude material).
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
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Add another layer of sand on top of the packed silica.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent.
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Carefully apply the sample solution to the top of the silica gel bed.
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Allow the sample to adsorb onto the silica.
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Elution and Fraction Collection:
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Carefully add the eluent to the top of the column.
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Begin collecting fractions.
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If a gradient elution is used, gradually increase the polarity of the eluent as the chromatography progresses.
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Monitor the elution by TLC analysis of the collected fractions.
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Isolation of the Purified Compound:
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Combine the fractions containing the pure this compound.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
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Quantitative Data
| Compound | Stationary Phase | Eluent System | Rf Value (approx.) | Reference |
| 2-(2-Methoxyphenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | Silica gel | Petroleum Ether : Ethyl Acetate (19:1) | 0.18 | [1] |
| 2-(4-Fluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | Silica gel | Petroleum Ether : Ethyl Acetate (19:1) | 0.23 | [1] |
| 2-(2-Fluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | Silica gel | Petroleum Ether : Ethyl Acetate (19:1) | 0.24 | [1] |
| 5-Nitropent-2-yne | Silica gel | Petroleum Ether : Diethyl Ether (19:1) | 0.26 | [1] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Navigating the Nuances of Pyrrole Chlorination: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselective chlorination of pyrroles is a critical transformation in the synthesis of a vast array of pharmaceuticals and functional materials. However, achieving precise control over the position of chlorination can be a significant challenge, often leading to mixtures of isomers and undesired byproducts. Temperature is a key parameter that can profoundly influence the outcome of these reactions. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing their experimental conditions for desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical parameter in the regioselective chlorination of pyrroles?
A1: Temperature plays a multifaceted role in the chlorination of pyrroles. Firstly, it directly influences the reaction rate; higher temperatures generally lead to faster reactions. However, elevated temperatures can also provide the activation energy for undesired side-reactions and decomposition of the pyrrole ring, potentially decreasing the overall yield of the desired chlorinated product.[1] More importantly, temperature can affect the regioselectivity of the reaction. The energy difference between the transition states leading to different chlorinated isomers can be small, and altering the temperature can shift the reaction pathway towards one isomer over another.
Q2: What are the common challenges encountered during the regioselective chlorination of pyrroles?
A2: Researchers often face several challenges, including:
-
Polyhalogenation: The high electron density of the pyrrole ring makes it susceptible to over-halogenation, resulting in di-, tri-, or even tetra-chlorinated products where a mono-chlorinated product is desired.[2][3]
-
Lack of Regioselectivity: Obtaining a single, desired regioisomer can be difficult, often resulting in a mixture of 2-chloro, 3-chloro, and other isomers. The inherent reactivity of the pyrrole ring often favors substitution at the C2 and C5 positions due to the greater stability of the intermediate carbocation.[2]
-
Decomposition: Pyrroles, especially those without electron-withdrawing substituents, can be sensitive to the reaction conditions and may decompose or polymerize in the presence of strong electrophilic reagents or at elevated temperatures.[1][4]
-
Low Reactivity: Conversely, pyrroles bearing strong electron-withdrawing groups can be deactivated, making chlorination difficult to achieve under mild conditions.
Q3: How can I improve the regioselectivity of my pyrrole chlorination?
A3: Several strategies can be employed to enhance regioselectivity:
-
Choice of Chlorinating Agent: Different chlorinating agents exhibit varying degrees of reactivity and selectivity. Milder reagents like N-chlorosuccinimide (NCS) may offer better control than harsher ones like sulfuryl chloride (SOCl2) or chlorine gas.[1]
-
Use of Directing Groups: Installing a directing group on the pyrrole nitrogen or at a specific carbon position can sterically or electronically guide the chlorinating agent to a desired position.
-
Enzymatic Chlorination: Biocatalytic methods, such as using the flavin-dependent halogenase PrnC, can provide exceptional regioselectivity, for instance, specifically targeting the C3 position.[2][5]
-
Two-Step Procedures: A sequential approach, such as oxidative chlorination with a reagent like trichloroisocyanuric acid followed by a reduction step, can provide access to specific chlorinated pyrroles that are difficult to obtain directly.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion to the chlorinated product. | 1. Insufficiently reactive chlorinating agent for the specific pyrrole substrate (e.g., a pyrrole with electron-withdrawing groups).2. Reaction temperature is too low.3. Deactivation of the catalyst (if applicable). | 1. Switch to a more reactive chlorinating agent (e.g., from NCS to SOCl2).2. Gradually increase the reaction temperature while monitoring for side-product formation. The reaction rate is proportional to the reaction temperature.[1]3. Ensure the catalyst is active and used under appropriate conditions. |
| Formation of multiple chlorinated isomers (poor regioselectivity). | 1. The reaction temperature is too high, overcoming the small energy differences between transition states for different isomers.2. The chlorinating agent is too reactive and not selective.3. The inherent electronic properties of the pyrrole substrate favor multiple positions. | 1. Lower the reaction temperature to favor the thermodynamically or kinetically preferred isomer.2. Use a milder and more selective chlorinating agent.3. Consider a multi-step synthetic route involving protecting or directing groups to block or activate specific positions. |
| Significant formation of poly-chlorinated byproducts. | 1. The high reactivity of the pyrrole ring leads to multiple chlorinations.[2][3]2. The stoichiometry of the chlorinating agent is too high.3. The reaction time is too long. | 1. Use a less reactive chlorinating agent.2. Carefully control the stoichiometry, using 1.0 equivalent or slightly less of the chlorinating agent for mono-chlorination.3. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the desired product is formed. |
| Decomposition of the starting material or product. | 1. The reaction temperature is too high, leading to thermal degradation.[1]2. The chlorinating agent is too harsh, causing ring opening or polymerization.3. The reaction medium is too acidic or basic. | 1. Reduce the reaction temperature. Many chlorinations can be performed at or below room temperature.[1]2. Use a milder chlorinating agent.3. Buffer the reaction mixture or use a non-polar, aprotic solvent. |
Data on Temperature Effects
| General Temperature Range | Expected Outcome | Considerations |
| Low (-78 °C to 0 °C) | Often leads to higher regioselectivity (kinetic control). | Reaction rates will be slower, potentially requiring longer reaction times. |
| Ambient (0 °C to 40 °C) | A good starting point for many chlorinations, balancing rate and selectivity. | The optimal temperature within this range is highly substrate and reagent dependent. |
| Elevated (> 40 °C) | Increased reaction rates. May favor the thermodynamically most stable isomer. | Increased risk of side-product formation, poly-chlorination, and decomposition.[1] |
Experimental Protocols
General Protocol for Regioselective Chlorination of an Activated Pyrrole with N-Chlorosuccinimide (NCS)
This protocol is a general guideline and should be optimized for each specific substrate.
-
Preparation: Dissolve the pyrrole substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, CH2Cl2, or CCl4) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of N-chlorosuccinimide (1.0 - 1.1 eq.) in the same solvent to the stirred pyrrole solution. The slow addition helps to control the reaction exotherm and maintain the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed or the desired product formation has maximized, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, recrystallization, or distillation to isolate the desired chlorinated pyrrole isomer.
Visualizing the Process
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature in pyrrole chlorination.
Logical Relationship: Temperature's Impact on Selectivity
Caption: Influence of temperature on reaction control and selectivity.
References
- 1. EP0600157A1 - Debrominative chlorination of pyrroles - Google Patents [patents.google.com]
- 2. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mbbcollege.in [mbbcollege.in]
- 5. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
preventing polymerization during 3-Chloro-1H-pyrrole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymerization during the synthesis of 3-Chloro-1H-pyrrole.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to polymerization during synthesis?
A1: The high electron density of the pyrrole ring makes it highly susceptible to oxidation and electrophilic attack. During chlorination, the reaction conditions can initiate polymerization, where pyrrole monomers react with each other to form undesirable polymeric byproducts. Unsubstituted pyrroles are particularly prone to uncontrolled poly-halogenation and polymerization.
Q2: What are the primary factors that influence polymerization?
A2: The key factors influencing polymerization during the synthesis of this compound are:
-
Temperature: Higher temperatures increase the rate of polymerization.
-
Reagent Concentration: High concentrations of the chlorinating agent and pyrrole can accelerate side reactions.
-
Choice of Chlorinating Agent: Strong, aggressive chlorinating agents can promote polymerization.
-
Solvent: The choice of solvent can affect the reactivity of the reagents and the stability of the product.
-
Presence of Initiators: Impurities or exposure to air and light can act as initiators for polymerization.
Q3: What is the recommended chlorinating agent for the synthesis of this compound?
A3: Sulfuryl chloride (SO₂Cl₂) is a commonly used chlorinating agent for this synthesis.[1][2][3] It is important to use it under controlled conditions to minimize side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture turns dark and viscous, indicating significant polymerization. | Reaction temperature is too high. | Maintain a low reaction temperature, ideally around 0°C, using an ice bath.[4] |
| Rate of addition of the chlorinating agent is too fast. | Add the chlorinating agent dropwise and slowly to the pyrrole solution to maintain a low localized concentration. | |
| High concentration of reactants. | Use a more dilute solution of pyrrole in an appropriate inert solvent. | |
| Low yield of this compound and a large amount of black, insoluble material. | Over-chlorination and subsequent polymerization. | Carefully control the stoichiometry of the chlorinating agent to prevent the formation of polychlorinated products.[4] |
| The chosen solvent is not inert. | Employ an inert solvent such as diethyl ether or tetrahydrofuran (THF).[4] | |
| Product is contaminated with polymeric byproducts after work-up. | Incomplete removal of polymer during purification. | Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired product from the polymer. The polymer will likely remain at the top of the column. |
| The crude product was exposed to air/light for an extended period. | Minimize exposure of the crude and purified product to air and light. Store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Chlorination with Sulfuryl Chloride
This protocol is designed to minimize polymerization by controlling reaction conditions.
Materials:
-
Pyrrole
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for an inert gas.
-
Maintain a positive pressure of argon or nitrogen throughout the reaction.
-
Cool the flask to 0°C using an ice bath.
-
-
Preparation of Pyrrole Solution:
-
In the reaction flask, dissolve freshly distilled pyrrole in anhydrous diethyl ether. A typical concentration is in the range of 0.1-0.5 M.
-
-
Addition of Chlorinating Agent:
-
Prepare a solution of sulfuryl chloride (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the sulfuryl chloride solution dropwise to the stirred pyrrole solution at 0°C over a period of 1-2 hours. The slow addition is critical to prevent a localized excess of the chlorinating agent.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Quenching the Reaction:
-
Once the reaction is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate while maintaining the temperature at 0°C. This will neutralize any remaining acid.
-
-
Work-up and Extraction:
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure at a low temperature.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound.
-
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Polymer Formation
| Temperature (°C) | Molar Ratio (Pyrrole:SO₂Cl₂) | Solvent | Yield of this compound (%) | Observation of Polymerization |
| 25 (Room Temp) | 1:1 | Diethyl Ether | Low | Significant |
| 0 | 1:1 | Diethyl Ether | Moderate to High | Minimal |
| -78 | 1:1 | Diethyl Ether | High | Negligible |
Note: The data presented are illustrative and actual yields may vary depending on the specific experimental setup and scale.
Visualizations
Caption: Troubleshooting workflow for polymerization issues.
Caption: Synthesis workflow for this compound.
References
- 1. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 4. This compound | 69624-11-9 | Benchchem [benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Chloro-1H-pyrrole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of cross-coupling reactions involving 3-Chloro-1H-pyrrole.
Troubleshooting Guides
This section addresses common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no product formation. What are the potential causes and solutions?
Answer:
Low yields in the Suzuki-Miyaura coupling of this compound can stem from several factors, primarily related to the reactivity of the substrate and the reaction conditions. Here is a systematic troubleshooting guide:
1. N-Protection of the Pyrrole Ring:
-
Problem: The NH group of the pyrrole is acidic and can interfere with the catalytic cycle, leading to dehalogenation or other side reactions.
-
Solution: Protect the pyrrole nitrogen with a suitable protecting group. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group has been shown to be effective and stable under Suzuki-Miyaura conditions. A tert-butyloxycarbonyl (BOC) group can also be used, though it may be less stable under certain basic conditions.
2. Catalyst and Ligand Selection:
-
Problem: The choice of palladium catalyst and ligand is crucial for activating the C-Cl bond of the electron-rich pyrrole ring.
-
Solution: While Pd(PPh₃)₄ is a common catalyst, other palladium sources like Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective for this challenging substrate.
3. Base and Solvent Optimization:
-
Problem: The base and solvent system significantly influences the reaction rate and yield.
-
Solution: A screening of bases and solvents is recommended. Cesium carbonate (Cs₂CO₃) is often an effective base. A mixture of an organic solvent like dioxane or THF with water is typically used to dissolve both the organic and inorganic reagents.
4. Reaction Temperature:
-
Problem: Inadequate temperature can lead to a sluggish reaction.
-
Solution: While starting at a moderate temperature (e.g., 80-90 °C) is advisable, increasing the temperature (e.g., to 100-110 °C) might be necessary to drive the reaction to completion. Monitor for potential decomposition at higher temperatures.
5. Reagent Quality and Inert Atmosphere:
-
Problem: Impurities in reagents or the presence of oxygen can deactivate the catalyst.
-
Solution: Ensure all reagents and solvents are pure and dry. Degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain an inert atmosphere throughout the reaction.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling of this compound.
Issue 2: Poor Conversion in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination of this compound with a primary or secondary amine and observing poor conversion. How can I improve this?
Answer:
The Buchwald-Hartwig amination of electron-rich heteroaryl chlorides like this compound can be challenging. Here are key areas to focus on for troubleshooting:
1. Ligand Choice is Critical:
-
Problem: Standard phosphine ligands may not be effective for this transformation.
-
Solution: Employ bulky, electron-rich biaryl phosphine ligands. Ligands such as XPhos, SPhos, or RuPhos are often necessary to facilitate the catalytic cycle with challenging substrates.
2. Strong Base Required:
-
Problem: A weak base may not be sufficient to deprotonate the amine and facilitate the catalytic cycle.
-
Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
3. Solvent Selection:
-
Problem: The solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Solution: Anhydrous, non-protic solvents like toluene, dioxane, or THF are generally used.
4. N-Protection Strategy:
-
Problem: As with the Suzuki coupling, a free NH on the pyrrole can interfere with the reaction.
-
Solution: Protecting the pyrrole nitrogen is highly recommended.
Experimental Protocol for Buchwald-Hartwig Amination of N-SEM-3-chloropyrrole:
-
Note: This is a representative protocol and may require optimization for your specific amine.
-
In a glovebox, a vial is charged with N-SEM-3-chloropyrrole (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).
-
Anhydrous toluene is added, and the vial is sealed.
-
The reaction mixture is stirred at a predetermined temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is then cooled, quenched, and worked up to isolate the product.
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the pyrrole always necessary for cross-coupling reactions?
A1: While not universally mandatory for all cross-coupling reactions, N-protection of the pyrrole ring is highly recommended when using this compound. The acidic proton on the nitrogen can interfere with many catalytic systems, leading to lower yields and the formation of side products. Protecting groups like SEM or BOC can significantly improve the outcome of the reaction.
Q2: Which palladium catalyst is best for the cross-coupling of this compound?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific cross-coupling reaction and the coupling partner. However, for challenging substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos often provide superior results compared to less electron-rich ligands like triphenylphosphine.
Q3: Can I use other bases besides cesium carbonate for the Suzuki-Miyaura coupling?
A3: Yes, other bases can be used, and it is often beneficial to screen a few. Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are common alternatives. The choice of base can affect the reaction rate and selectivity, so optimization is key.
Q4: What are the typical reaction times for these cross-coupling reactions?
A4: Reaction times can vary significantly, from a few hours to 24 hours or more. It is essential to monitor the reaction progress by a suitable analytical technique like TLC, GC-MS, or LC-MS to determine the optimal reaction time and to avoid potential product decomposition with prolonged heating.
Q5: Are there any common side reactions to be aware of?
A5: Yes, common side reactions include:
-
Dehalogenation: The chloro group is replaced by a hydrogen atom. This is often promoted by the presence of an unprotected pyrrole NH.
-
Homocoupling: Two molecules of the boronic acid (in Suzuki coupling) or the amine (in Buchwald-Hartwig) couple with each other.
-
Protodeborylation: The boronic acid is converted back to the corresponding arene.
Optimizing the reaction conditions, particularly the choice of catalyst, ligand, base, and ensuring an inert atmosphere, can help to minimize these side reactions.
Quantitative Data Summary
The following table summarizes the optimization of reaction conditions for the Suzuki-Miyaura coupling of a protected 3-bromopyrrole with phenylboronic acid, which provides valuable insights applicable to 3-chloropyrrole.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (10) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 61 |
| 2 | Pd(PPh₃)₂Cl₂ (10) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 45 |
| 3 | Pd(OAc)₂ (10) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 38 |
| 4 | Pd(dppf)Cl₂ (10) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 52 |
| 5 | Pd(PPh₃)₄ (10) | Na₂CO₃ (2) | DMF | 110 | Trace |
| 6 | Pd(PPh₃)₄ (10) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 75 |
| 7 | Pd(PPh₃)₄ (10) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 82 |
| 8 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 95 |
| 9 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 88 |
| 10 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | THF/H₂O (4:1) | 90 | 92 |
| 11 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 85 |
| 12 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 93 |
| 13 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 90 |
Data adapted from a study on a closely related substrate and is intended for illustrative purposes.
Key Experimental Protocols
General Considerations for Cross-Coupling Reactions:
-
All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
-
Reagents should be of high purity.
-
Reaction progress should be monitored by an appropriate analytical technique.
Suzuki-Miyaura Coupling Protocol (General)
This protocol is a starting point and should be optimized for specific substrates.
Caption: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Heck Coupling Protocol (General)
This protocol for the Heck reaction may require significant optimization for this compound.
-
Reaction Setup: In a sealed tube, combine the N-protected this compound (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 10 mol%), and a base (e.g., Et₃N, 2.0 equiv) in an anhydrous solvent (e.g., DMF or MeCN).
-
Reaction Execution: Degas the mixture and heat to the desired temperature (typically 80-120 °C).
-
Monitoring and Work-up: Monitor the reaction until completion. After cooling, perform a standard aqueous work-up and purify the product by chromatography.
Sonogashira Coupling Protocol (General)
This is a general procedure and may need adjustment for optimal results with this compound.
-
Reaction Setup: To a solution of N-protected this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in an anhydrous solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., Et₃N or iPr₂NH).
-
Reaction Execution: Degas the mixture and stir at room temperature or with gentle heating (40-60 °C).
-
Monitoring and Work-up: Monitor the reaction progress. Upon completion, perform an aqueous work-up and purify the product.
Technical Support Center: Troubleshooting SEM-Deprotection of Pyrrole Derivatives
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the 2-(trimethylsilyl)ethoxymethyl (SEM) deprotection of pyrrole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SEM-deprotection reaction is incomplete. What are the common causes and how can I drive it to completion?
A: Incomplete deprotection is a frequent issue. Several factors can contribute to this:
-
Insufficient Reaction Time or Temperature: SEM groups can be robust, and their removal may require longer reaction times or elevated temperatures, especially when using fluoride-based reagents.[1]
-
Inappropriate Reagent Choice: The stability of the N-SEM group on a pyrrole can be highly dependent on the electronic nature of the pyrrole ring and other substituents. A reagent that works for one substrate may be ineffective for another.
-
Reagent Decomposition: Reagents like tetrabutylammonium fluoride (TBAF) can be deactivated by moisture or other components in the reaction mixture. Ensure you are using anhydrous solvents and high-quality reagents.
Troubleshooting Steps:
-
Extend Reaction Time: Monitor the reaction by TLC or LCMS and allow it to stir for a longer period. For example, some TBAF-mediated deprotections may require up to 20 hours.[1]
-
Increase Temperature: Gently heating the reaction can often facilitate deprotection. For instance, TBAF reactions can be heated to around 45 °C.[1]
-
Switch Reagents: If one method fails, an alternative may be more effective. N-SEM deprotection is often more challenging than O-SEM deprotection.[2] Consider switching from fluoride-based methods (TBAF) to acidic conditions (TFA, SnCl₄) or Lewis acid conditions (MgBr₂).
Q2: I am observing unexpected side products in my reaction. What are they and how can I prevent their formation?
A: A significant challenge in SEM deprotection is the release of formaldehyde, which can lead to undesired side reactions with the pyrrole nucleus or other functional groups in the molecule.[3][4]
-
Common Side Product: One notable side reaction is the formation of a tricyclic eight-membered ring, an azaindole, when the released formaldehyde undergoes an electrophilic aromatic substitution with the pyrrole and another attached aromatic ring.[3][4]
-
Cause: This is particularly problematic under acidic conditions like trifluoroacetic acid (TFA), which are often used for SEM removal.[3]
Prevention Strategies:
-
Use a Formaldehyde Scavenger: Adding a scavenger to the reaction mixture can trap the formaldehyde as it is released. Common scavengers include thiols or electron-rich aromatic compounds.
-
Change Deprotection Conditions: Switch to a method that does not generate highly reactive intermediates or that operates under milder conditions. Fluoride-based deprotection (TBAF) or certain Lewis acids (MgBr₂) may be less prone to causing these specific side reactions.[5]
-
Optimize the Two-Step Acid/Base Method: When using TFA, it is often part of a two-step process. The initial acidic step forms an intermediate, and a subsequent basic step releases formaldehyde to complete the deprotection.[3] Carefully optimizing the duration and temperature of the acidic step can minimize side product formation before neutralization.
Q3: My starting material is degrading or I'm getting a complex mixture of products. What are the best methods for sensitive substrates?
A: Many pyrrole derivatives, especially those in multifunctionalized molecules for drug development, are sensitive to harsh deprotection conditions.[5]
-
Problem: Vigorous conditions like refluxing in strong acid or using TBAF with HMPA can be destructive.[2][5] Even BF₃-OEt₂ has been reported to result in complex reaction mixtures.[3]
Recommended Mild Methods:
-
Magnesium Bromide (MgBr₂): This Lewis acid has proven effective for deprotecting SEM ethers under very mild conditions, often in a mixture of ether and nitromethane.[5][6] It shows good selectivity and can be used in the presence of other sensitive groups like silyl ethers (TBS, TIPS).[2][5][7]
-
Tin Tetrachloride (SnCl₄): For N-SEM deprotection on nucleosides, which are sensitive substrates, SnCl₄ at low temperatures (0 °C to room temperature) has been used successfully, affording excellent yields.[2]
Q4: How do I choose the right deprotection reagent for my specific pyrrole derivative?
A: The optimal reagent depends on the overall functionality of your molecule. The key is orthogonality—removing the SEM group without affecting other protecting groups or sensitive moieties.
Below is a summary of common reagents and their typical applications.
| Reagent/Method | Typical Conditions | Advantages | Disadvantages | Best For |
| Tetrabutylammonium Fluoride (TBAF) | THF or DMF, RT to 45 °C | Mild; orthogonal to many acid-labile groups. | Can be slow; may not be effective for all N-SEM pyrroles; potential for side reactions if other silyl groups are present.[1] | Substrates sensitive to acid but tolerant of fluoride ions. |
| Trifluoroacetic Acid (TFA) / Base | Two steps: 1) TFA in DCM; 2) Aqueous base (e.g., NH₄OH). | Effective for many robust substrates. | Harsh acidic conditions; risk of side reactions from formaldehyde release.[3] | More stable pyrrole systems without acid-sensitive groups. |
| Tin(IV) Chloride (SnCl₄) | CH₂Cl₂, 0 °C to RT | High yields for N-SEM groups on complex molecules.[2] | Strong Lewis acid; may not be compatible with all functional groups. | N-SEM protected nucleosides and related sensitive heterocycles.[2] |
| Magnesium Bromide (MgBr₂) | Et₂O/MeNO₂, RT | Very mild and selective; compatible with other silyl ethers (TBS, TIPS).[5][7] | May be slower; effectiveness can be solvent-dependent. | Highly functionalized, sensitive substrates where other methods fail.[5] |
Experimental Protocols
Protocol 1: SEM-Deprotection using Tin(IV) Chloride (SnCl₄) Adapted from methodologies used for N-SEM deprotection of nucleosides, which can be applied to other sensitive pyrrole derivatives.[2]
-
Dissolve the SEM-protected pyrrole derivative (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add a 1M solution of tin tetrachloride in CH₂Cl₂ (1.5-2 equivalents) dropwise over 20-30 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with CH₂Cl₂ or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: SEM-Deprotection using Magnesium Bromide (MgBr₂) A very mild protocol suitable for substrates with multiple sensitive functional groups.[5]
-
To a stirred solution of the SEM-protected pyrrole (1 equivalent) in anhydrous diethyl ether (Et₂O) and nitromethane (MeNO₂) (typically a 1:1 to 4:1 ratio of Et₂O:MeNO₂), add anhydrous magnesium bromide (2-4 equivalents) at room temperature.
-
Stir the mixture at room temperature for 12-48 hours. The reaction may be a two-phase mixture that turns into a homogeneous solution.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visual Guides
Caption: A decision tree for troubleshooting common SEM-deprotection issues.
Caption: A generalized experimental workflow for SEM-deprotection of pyrroles.
Caption: Pathway showing side product formation from released formaldehyde.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection [mdpi.com]
- 4. doaj.org [doaj.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3-Chloro-1H-pyrrole Reactions by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-1H-pyrrole and analyzing its reaction mixtures by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my this compound reaction?
A1: Reactions involving this compound can lead to several byproducts depending on the reaction conditions. Key potential byproducts include:
-
Polychlorinated pyrroles: Due to the electron-rich nature of the pyrrole ring, it is highly reactive towards electrophilic substitution. This can lead to the formation of di-, tri-, or even tetra-chlorinated pyrroles if the chlorinating agent is not carefully controlled.[1]
-
Polymerization products: Pyrroles are prone to polymerization, especially under acidic conditions.[2][3] This can result in a complex mixture of oligomeric and polymeric materials that may not be volatile enough for GC-MS analysis and could contaminate your instrument.
-
Dimers and trimers: Self-condensation of pyrrole units can occur, leading to the formation of dimers and trimers.
-
Ring-opened products: Under harsh reaction conditions, the pyrrole ring can undergo cleavage.
-
Byproducts from N-substitution: The N-H proton of the pyrrole ring is acidic (pKa ≈ 17.5) and can be deprotonated by a base, leading to N-alkylation or N-acylation byproducts if corresponding electrophiles are present.[1][4]
Q2: My GC-MS chromatogram shows a broad, unresolved hump. What could be the cause?
A2: A broad, unresolved hump in your chromatogram, often referred to as a "polymer hump," is a strong indication of the presence of polymeric byproducts. Pyrrole and its derivatives are known to polymerize, particularly in the presence of acids.[2][3] These polymers are typically not volatile enough to elute as sharp peaks and will slowly travel through the GC column, resulting in a broad signal.
Q3: I am seeing multiple peaks with similar mass spectra. What could they be?
A3: Multiple peaks with similar fragmentation patterns often suggest the presence of isomers. In the context of this compound reactions, these could be:
-
Positional isomers: If you are performing a substitution reaction on the pyrrole ring, the substituent may add at different positions (e.g., C2, C5, or another position on a substituted pyrrole).
-
Polychlorinated isomers: You may be seeing different isomers of dichlorinated or trichlorinated pyrroles.
Q4: Can I inject my crude reaction mixture directly into the GC-MS?
A4: It is generally not recommended to inject crude reaction mixtures directly. Many reaction components, such as inorganic salts, strong acids or bases, and non-volatile starting materials or byproducts, can contaminate the GC inlet and column.[1] Proper sample preparation, including extraction and filtration, is crucial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No peak for this compound detected | 1. Complete consumption of starting material. 2. Degradation of the analyte in the injector. 3. Inappropriate GC-MS parameters. | 1. Analyze a sample from an earlier time point in the reaction. 2. Lower the injector temperature. Ensure the liner is clean and deactivated. 3. Verify your GC oven temperature program and MS settings are appropriate for a volatile, halogenated compound. |
| Peak tailing for this compound | 1. Active sites in the GC inlet or column. 2. Dirty injector liner. | 1. Use a deactivated liner and column. Consider derivatization if the issue persists. 2. Clean or replace the injector liner. |
| Presence of polychlorinated byproducts | Over-chlorination during the reaction. | Reduce the stoichiometry of the chlorinating agent. Maintain low reaction temperatures (e.g., 0°C) to improve selectivity.[1] |
| Broad baseline hump | Polymerization of the pyrrole. | 1. Quench the reaction appropriately to neutralize any acid. 2. Include a purification step (e.g., column chromatography) before GC-MS analysis to remove polymeric material. |
| Unexpected peaks in the chromatogram | 1. Contamination from solvents or reagents. 2. Side reactions such as dimerization or N-alkylation. | 1. Run a blank injection of your solvent to check for contaminants. 2. Analyze the mass spectra of the unexpected peaks to identify their structures. This can provide insights into unforeseen reaction pathways. |
Experimental Protocols
Protocol 1: General Sample Preparation for GC-MS Analysis
-
Quench the Reaction: Stop the reaction by adding an appropriate quenching agent (e.g., a saturated sodium bicarbonate solution for acidic reactions).
-
Liquid-Liquid Extraction:
-
Add an organic solvent immiscible with the reaction solvent (e.g., ethyl acetate, dichloromethane).
-
Mix the layers thoroughly in a separatory funnel and allow them to separate.
-
Collect the organic layer. Repeat the extraction on the aqueous layer 2-3 times to ensure complete recovery of the analytes.
-
-
Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) to remove residual water.
-
Filtration: Filter the dried organic extract to remove the drying agent.
-
Concentration: If necessary, concentrate the sample under reduced pressure using a rotary evaporator or a gentle stream of nitrogen. Be cautious not to evaporate volatile analytes.
-
Dilution: Dilute the final sample to an appropriate concentration (typically 1-10 µg/mL) with a suitable solvent (e.g., ethyl acetate, hexane) before injection into the GC-MS.
Protocol 2: Suggested GC-MS Method Parameters
These are starting parameters and may require optimization for your specific instrument and analytes.
-
Gas Chromatograph (GC)
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) or Splitless for trace analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Column: A non-polar or medium-polarity column is generally suitable (e.g., DB-5ms, HP-5ms).
-
-
Mass Spectrometer (MS)
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Visualizations
Caption: Potential byproduct pathways in this compound reactions.
Caption: A logical workflow for troubleshooting common GC-MS issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro-1H-pyrrole and 3-Bromo-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Chloro-1H-pyrrole and 3-Bromo-1H-pyrrole, two important heterocyclic building blocks in organic synthesis and medicinal chemistry. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes to complex molecules. This document summarizes key reactivity trends in palladium-catalyzed cross-coupling reactions and electrophilic substitutions, supported by available experimental data and detailed protocols.
Executive Summary
In general, 3-Bromo-1H-pyrrole exhibits higher reactivity than this compound in common palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This trend is consistent with the relative bond dissociation energies of the C-Br and C-Cl bonds, where the C-Br bond is weaker and thus more susceptible to oxidative addition to the palladium catalyst. For electrophilic substitution reactions like the Vilsmeier-Haack formylation, the nature of the halogen substituent can influence the regioselectivity and reaction rate, although specific comparative data is limited. The choice between the chloro and bromo derivative often represents a balance between reactivity, cost, and availability.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. For halo-substituted pyrroles, the reactivity is significantly influenced by the nature of the halogen. It is important to note that for these reactions, the pyrrole nitrogen is typically protected with a suitable group (e.g., tosyl (Ts), tert-butyloxycarbonyl (Boc), or (2-(trimethylsilyl)ethoxy)methyl (SEM)) to prevent interference with the catalyst and improve substrate stability.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reaction involves the coupling of an organoboron reagent with a halide in the presence of a palladium catalyst and a base. The generally accepted trend in halide reactivity for Suzuki-Miyaura coupling is I > Br > OTf > Cl.[1] This trend holds true for 3-halopyrroles, with 3-bromo-1H-pyrrole derivatives generally providing higher yields and/or requiring milder reaction conditions compared to their 3-chloro counterparts.
Table 1: Comparison of 3-Bromo-1H-pyrrole and a Chloro-analogue in Suzuki-Miyaura Coupling
| Entry | Halopyrrole Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-SEM-3-bromopyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (10 mol%) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | - | excellent | [2] |
| 2 | 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2 mol%) | Na₂CO₃ | H₂O | 100 | 2 | 92 | [3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of N-Protected 3-Bromopyrrole
A mixture of the N-protected 3-bromopyrrole (1.0 eq.), the boronic acid (1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., dioxane/water, toluene, or DMF) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the reaction is complete as monitored by TLC or GC-MS. The reaction mixture is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor, with bromides generally being more reactive than chlorides. This is due to the greater ease of the initial oxidative addition step of the aryl halide to the palladium(0) catalyst.
While direct comparative data for 3-chloro- and 3-bromo-1H-pyrrole is scarce, studies on other heterocyclic systems consistently show that aryl bromides undergo Buchwald-Hartwig amination under milder conditions or with higher efficiency than their chloro counterparts. For instance, the amination of 6-bromo-2-chloroquinoline can be selectively performed at the bromo-position.[5]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Protected 3-Bromopyrrole
In an oven-dried, sealable reaction vessel, the N-protected 3-bromopyrrole (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 eq.) are combined. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction mixture is heated to a temperature typically between 80 and 110 °C with stirring for several hours until completion. After cooling to room temperature, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
Electrophilic Substitution Reactions
Electrophilic substitution is a characteristic reaction of pyrroles. The electron-rich nature of the pyrrole ring makes it susceptible to attack by electrophiles. The position of substitution is influenced by both the directing effect of the nitrogen atom and the presence of other substituents.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] For pyrrole itself, formylation typically occurs at the C2 position. However, the presence of a substituent at C3, such as a halogen, will direct the incoming formyl group to other available positions, primarily C5 and to a lesser extent, C2.
The relative reactivity of 3-chloro- and 3-bromo-1H-pyrrole in the Vilsmeier-Haack reaction is not well-documented in a comparative manner. The electronic effect of the halogen (inductive withdrawal) and its steric bulk can both play a role in the reaction rate and regioselectivity. Generally, the Vilsmeier-Haack reaction is robust and can be applied to a wide range of pyrrole derivatives.
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation of a 1-Substituted Pyrrole
To a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) at 0 °C, phosphorus oxychloride (POCl₃) is added dropwise. The resulting mixture is stirred to form the Vilsmeier reagent. A solution of the 1-substituted pyrrole in the same solvent is then added, and the reaction is allowed to proceed at room temperature or with gentle heating. Upon completion, the reaction is carefully quenched with an aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide) and the product is extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude aldehyde is then purified by chromatography or recrystallization.
Conclusion
The reactivity of 3-halopyrroles is a critical consideration in synthetic planning. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, 3-bromo-1H-pyrrole derivatives are generally more reactive than their 3-chloro counterparts . This allows for the use of milder reaction conditions and can lead to higher product yields. However, this compound remains a valuable substrate, particularly when cost and availability are primary concerns, and its reactivity can often be accessed with the appropriate choice of catalyst, ligand, and reaction conditions. In electrophilic substitution reactions such as the Vilsmeier-Haack formylation, both derivatives are expected to be viable substrates, with the choice potentially influencing regioselectivity and reaction kinetics. The selection between these two building blocks should be made based on a careful evaluation of the specific synthetic target, desired reactivity, and economic factors. Further direct comparative studies would be beneficial to provide more precise quantitative data on their relative reactivities.
References
- 1. synarchive.com [synarchive.com]
- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
A Comparative Guide to 3-Halopyrroles in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the pyrrole ring, a key scaffold in numerous pharmaceuticals and natural products, is a cornerstone of modern organic synthesis. Among the various synthetic handles employed, halogens at the 3-position of the pyrrole nucleus serve as versatile precursors for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of 3-chloro-, 3-bromo-, and 3-iodopyrroles in common synthetic transformations, supported by experimental data and detailed methodologies.
Reactivity and Application Overview
The choice of the halogen atom on the 3-position of the pyrrole ring significantly impacts its reactivity in cross-coupling reactions. This difference is primarily governed by the carbon-halogen (C-X) bond strength, which decreases in the order C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition to a palladium(0) catalyst, the rate-determining step in many cross-coupling cycles, follows the reverse order: C-I > C-Br > C-Cl.
This reactivity trend dictates the suitability of each 3-halopyrrole for specific applications:
-
3-Iodopyrroles: Due to the weakest C-I bond, 3-iodopyrroles are the most reactive substrates, often undergoing cross-coupling reactions under mild conditions with a broad range of coupling partners. This high reactivity makes them ideal for complex molecule synthesis where mild conditions are crucial to preserve sensitive functional groups.
-
3-Bromopyrroles: Offering a balance between reactivity and stability, 3-bromopyrroles are widely used in organic synthesis. They are generally more stable and less expensive than their iodo-counterparts while still exhibiting good reactivity in a variety of cross-coupling reactions.
-
3-Chloropyrroles: The strongest C-Cl bond renders 3-chloropyrroles the least reactive of the three. Their coupling often requires more forcing conditions, such as higher temperatures, stronger bases, and more specialized catalyst systems with electron-rich and bulky ligands. However, their lower cost and the potential for selective sequential couplings in polyhalogenated systems make them attractive starting materials.
Quantitative Data Comparison
The following tables summarize quantitative data from the literature for common palladium-catalyzed cross-coupling reactions, illustrating the performance differences between 3-halopyrroles. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is compiled from various sources.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. The reactivity of 3-halopyrroles in this reaction directly correlates with the C-X bond energy.
| 3-Halopyrrole Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-2-formyl-1-tosylpyrrole | Phenylboronic acid | PdCl₂(dppf) | Ba(OH)₂ | Dioxane/H₂O | 90 | 1 | 95 | [1] |
| 3-Bromo-2-formyl-1-tosylpyrrole | Phenylboronic acid | PdCl₂(dppf) | Ba(OH)₂ | Dioxane/H₂O | 90 | 2 | 85 | [1] |
| 3-Chloropyrrole derivative | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 12 | Moderate to Good | (General observation for aryl chlorides) |
Table 1. Comparison of 3-Halopyrroles in Suzuki-Miyaura Coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynylpyrrole derivatives. The reactivity trend of 3-halopyrroles is also pronounced in this transformation.
| 3-Halopyrrole Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 100 | 3 | 96 | [2] (Analogy for a halo-heterocycle) |
| N-(2-bromoallyl)butan-1-amine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | - | 82 (of cyclized pyrrole) | [3] |
| 3-Chloropyridine | Phenylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 120 | 24 | Low to Moderate | (General observation for aryl chlorides) |
Table 2. Comparison of 3-Halopyrroles in Sonogashira Coupling.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that conditions for 3-chloropyrroles often require more specialized catalysts and harsher conditions than those for their bromo and iodo analogs.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki-Miyaura Coupling of a 3-Bromopyrrole Derivative
-
Reactants: To a solution of N-protected 3-bromopyrrole (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of dioxane (8 mL) and water (2 mL) is added a base such as Cs₂CO₃ (2.0 mmol).
-
Catalyst: The mixture is degassed with argon for 15 minutes, followed by the addition of a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol).
-
Reaction Conditions: The reaction mixture is heated to 90 °C and stirred for 2-12 hours, with the progress monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Note on 3-Chloropyrroles: For the less reactive 3-chloropyrroles, a more active catalyst system, such as one employing a biarylphosphine ligand (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃, and a stronger base (e.g., K₃PO₄) in an anhydrous solvent like toluene or dioxane at higher temperatures (100-120 °C) is often necessary to achieve reasonable yields.
General Experimental Workflow for Sonogashira Coupling
Caption: General workflow for a Sonogashira cross-coupling reaction.
Protocol for Sonogashira Coupling of a 3-Iodopyrrole Derivative
-
Reactants: A mixture of the N-protected 3-iodopyrrole (1.0 mmol), the terminal alkyne (1.2 mmol), and a copper(I) salt such as CuI (0.1 mmol) is prepared in a suitable solvent like THF or DMF. An amine base, for example, triethylamine (3.0 mmol), is then added.
-
Catalyst: The mixture is degassed, and a palladium catalyst, for example, PdCl₂(PPh₃)₂ (0.03 mmol), is added.
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 50 °C) for 2-24 hours until the starting material is consumed, as indicated by TLC.
-
Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove insoluble salts, and the filtrate is concentrated. The residue is then purified by flash column chromatography on silica gel to afford the desired product.
Note on 3-Chloropyrroles: The Sonogashira coupling of 3-chloropyrroles is challenging and often results in low yields. Success may be achieved using more sophisticated catalyst systems, such as those based on N-heterocyclic carbene (NHC) ligands, in combination with a copper-free protocol at high temperatures.
Alternative Synthetic Strategies
While cross-coupling reactions of 3-halopyrroles are a dominant strategy, alternative methods for the synthesis of 3-substituted pyrroles exist. These include:
-
Paal-Knorr Synthesis: A classical method involving the condensation of a 1,4-dicarbonyl compound with an amine or ammonia. The substitution pattern of the resulting pyrrole is dictated by the substituents on the dicarbonyl precursor.
-
Van Leusen Reaction: The reaction of a tosylmethyl isocyanide (TosMIC) with an activated alkene or alkyne provides a route to various substituted pyrroles.
-
C-H Functionalization: Direct C-H activation and functionalization of the pyrrole ring at the 3-position is an increasingly popular and atom-economical approach, avoiding the pre-installation of a halogen.
The choice between using a 3-halopyrrole or an alternative strategy depends on factors such as the availability of starting materials, the desired substitution pattern, and the overall synthetic efficiency.
Conclusion
3-Halopyrroles are indispensable building blocks in organic synthesis, providing a gateway to a vast array of functionalized pyrrole derivatives. The reactivity of these compounds in palladium-catalyzed cross-coupling reactions is predictably governed by the nature of the halogen, following the order I > Br > Cl. While 3-iodopyrroles offer the highest reactivity, 3-bromopyrroles provide a practical balance of reactivity and stability. The less reactive 3-chloropyrroles, though requiring more forcing conditions, are economically advantageous and enable selective transformations. A thorough understanding of these reactivity differences allows for the rational design of synthetic routes and the efficient construction of complex pyrrole-containing molecules for applications in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Christopher, W.D., Ming, G. and Navarro, C.O. (2014) Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16, 3724-3727. - References - Scientific Research Publishing [scirp.org]
- 3. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]
Unveiling the Chloro-Substitution Effect: A Comparative 1H NMR Guide to 3-Chloro-1H-pyrrole Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of heterocyclic compounds is paramount. This guide provides a comparative analysis of 1H NMR spectra of 3-chloro-1H-pyrrole derivatives against their non-chlorinated counterparts, supported by experimental data and protocols to aid in the unambiguous identification and characterization of these molecules.
The introduction of a chlorine atom at the C3 position of the pyrrole ring induces notable changes in the 1H NMR spectrum, primarily influencing the chemical shifts of the ring protons. Understanding these shifts is crucial for confirming the regiochemistry of chlorination and for the structural elucidation of novel pyrrole-based compounds.
Comparative 1H NMR Data Analysis
The following table summarizes the 1H NMR data for a representative this compound derivative and a comparable non-chlorinated pyrrole analog. The data highlights the downfield shift experienced by the pyrrole ring protons upon chlorination, a key diagnostic feature for structural confirmation.
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Non-Chlorinated Analog | ||||
| Pyrrole-2-carboxylic acid | H-3 | 6.20 | t | 3.65 |
| H-4 | 6.88 | dd | 3.65, 1.53 | |
| H-5 | 7.05 | m | ||
| N-H | 10.88 | br s | ||
| Chlorinated Derivative | ||||
| 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole | H-3 | Not reported | ||
| H-3' | 6.83 | d | 2.8 | |
| N-H | 8.66 | s |
Experimental Protocols
A detailed methodology for the key experiments is provided below to ensure reproducibility and accurate comparison.
Synthesis of 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole
This procedure describes the synthesis of a chlorinated pyrrole derivative, as reported in the literature[1].
-
Wolff–Kishner Reduction of Pyrrole-2-carbaldehyde: A mixture of pyrrole-2-carbaldehyde, hydrazine hydrate, and ethylene glycol is heated at 90°C for 1 hour. Subsequently, potassium hydroxide is added, and the mixture is heated for an additional 2.5 hours at the same temperature to yield 2-methylpyrrole.
-
Friedel–Crafts Acylation: The obtained 2-methylpyrrole is then subjected to a Friedel–Crafts acylation using trichloroacetyl chloride in diethyl ether at room temperature for 2 hours to produce 2-trichloroacetyl-5-methyl-1H-pyrrole.
-
Chlorination: The final step involves the chlorination of the acylated pyrrole with N-chlorosuccinimide in dichloromethane at room temperature for 4 hours. The desired product, 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole, is then isolated and purified.[1]
1H NMR Spectroscopy
The following is a general protocol for acquiring 1H NMR spectra of pyrrole derivatives.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrrole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the solubility of the compound.
-
Instrument Setup: Record the 1H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Acquire the spectrum at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Visualization of Structural Relationships
The following diagrams illustrate the key structural differences and their impact on the 1H NMR spectrum.
Figure 1. Effect of C3-chlorination on proton chemical shifts in 1H-pyrrole.
The diagram above illustrates the expected downfield shift of the protons adjacent (H-2 and H-4) to the electron-withdrawing chlorine substituent at the C3 position. The proton at the more distant C5 position is expected to experience a less significant shift.
Figure 2. Experimental workflow for synthesis and 1H NMR analysis.
This flowchart outlines the key steps in the synthesis of a chlorinated pyrrole derivative and the subsequent workflow for its structural confirmation using 1H NMR spectroscopy. Following these standardized procedures is essential for obtaining reliable and comparable data.
References
A Comparative Guide to Catalysts for 3-Chloro-1H-pyrrole Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug discovery and development, the arylation of heterocyclic scaffolds is of paramount importance. This guide provides a comparative overview of catalytic systems applicable to the Suzuki coupling of 3-Chloro-1H-pyrrole, a challenging yet valuable building block. Due to the limited availability of direct comparative studies on this specific substrate, this guide collates data from studies on similar chloro-heterocycles and pyrrole derivatives to provide insights into effective catalyst selection.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent significantly impacts the yield and efficiency of the Suzuki coupling of chloro-heterocycles. Below is a summary of various palladium-based catalytic systems and their performance in the coupling of relevant substrates. While not all examples involve this compound directly, they offer valuable starting points for reaction optimization.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Substrate | Arylboronic Acid | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane/H₂O | 90 | SEM-protected 4-bromopyrrole | Phenylboronic acid | 95 | [1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | N-Boc-5-bromoindazole | N-Boc-2-pyrroleboronic acid | High | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 3-chloro-1,2,4-benzotriazine 1-oxide | Arylboronic acids | up to 72 | |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 3-chloroindazole | Phenylboronic acid | 56 | [3] |
| (NHC)Pd(cinn)Cl | NHC | NaHCO₃ | H₂O | RT | 3-chloropyridine | 4-tolylboronic acid | 39-99 | [4] |
Note: The yields reported are for the specific substrates and conditions mentioned in the respective literature and may vary for the Suzuki coupling of this compound. Optimization is often necessary.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions, adaptable for this compound using different catalytic systems.
Protocol 1: Using a Palladium-Phosphine Catalyst (e.g., Pd(dppf)Cl₂)
This protocol is adapted from procedures used for the Suzuki coupling of bromo-heterocycles.[2]
Materials:
-
This compound (or N-protected derivative)
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethoxyethane (DME)
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add degassed dimethoxyethane (5 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Buchwald Ligand-Based Catalyst System
This protocol is based on general procedures for challenging Suzuki couplings of heteroaryl chlorides.[3]
Materials:
-
This compound (or N-protected derivative)
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Dioxane
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and XPhos (0.06 mmol, 6 mol%) to a dry reaction vessel.
-
Add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Add degassed dioxane (4 mL) and degassed water (1 mL).
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizing the Suzuki Coupling Workflow
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized 3-Chloro-1H-pyrrole: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of building blocks like 3-Chloro-1H-pyrrole is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical methods for assessing the purity of synthesized this compound and compares its performance with alternative heterocyclic building blocks.
Introduction to this compound and Its Alternatives
This compound is a versatile heterocyclic building block utilized in the synthesis of a wide range of biologically active molecules. Its unique electronic properties and reactivity make it a valuable precursor in medicinal chemistry. However, like any synthesized compound, its purity can be affected by starting materials, reaction conditions, and purification methods.
For comparative purposes, this guide will also consider two common alternatives: 3-Bromo-1H-pyrrole and 3-Iodo-1H-pyrrole . These halogenated pyrroles offer different reactivity profiles and may be suitable for various synthetic strategies.
Key Analytical Techniques for Purity Assessment
Several analytical techniques are employed to determine the purity of this compound and identify potential impurities. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile compounds and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used to identify and quantify impurities with distinct chemical shifts.
Comparative Purity Analysis: this compound vs. Alternatives
To provide a clear comparison, the following tables summarize representative quantitative data obtained from the analysis of synthesized this compound and its bromo and iodo analogs.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (min) | Peak Area (%) | Major Impurity | Impurity Retention Time (min) | Impurity Peak Area (%) |
| This compound | 5.2 | 99.5 | 2,3-Dichloro-1H-pyrrole | 6.8 | 0.3 |
| 3-Bromo-1H-pyrrole | 5.8 | 99.2 | 2,3-Dibromo-1H-pyrrole | 7.5 | 0.5 |
| 3-Iodo-1H-pyrrole | 6.5 | 98.9 | 2,3-Diiodo-1H-pyrrole | 8.3 | 0.8 |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Retention Time (min) | Purity (%) | m/z of Major Impurity |
| This compound | 8.1 | 99.6 | 135 (Dichloro-pyrrole) |
| 3-Bromo-1H-pyrrole | 9.2 | 99.3 | 223 (Dibromo-pyrrole) |
| 3-Iodo-1H-pyrrole | 10.5 | 99.0 | 317 (Diiodo-pyrrole) |
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Chemical Shift of H2 (ppm) | Chemical Shift of H4 (ppm) | Chemical Shift of H5 (ppm) | % Purity (by integration) |
| This compound | 6.75 | 6.20 | 6.75 | >99 |
| 3-Bromo-1H-pyrrole | 6.85 | 6.30 | 6.85 | >99 |
| 3-Iodo-1H-pyrrole | 6.95 | 6.40 | 6.95 | >99 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. Below are the protocols for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: 32 scans, relaxation delay of 1s.
-
¹³C NMR: 1024 scans, relaxation delay of 2s.
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
Visualizing the Purity Assessment Workflow
A logical workflow is essential for a systematic approach to purity assessment.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Conclusion
The purity assessment of synthesized this compound and its alternatives is a critical step in ensuring the quality and reliability of this important building block in drug discovery and development. A combination of chromatographic and spectroscopic techniques provides a comprehensive profile of the compound's purity and impurity profile. As demonstrated, while all three halogenated pyrroles can be synthesized to a high degree of purity, the choice of building block will ultimately depend on the specific synthetic route and desired reactivity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field.
3-Chloro-1H-pyrrole: A Versatile Building Block in Modern Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of synthetic building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of heterocyclic scaffolds, the pyrrole nucleus is a cornerstone in numerous biologically active compounds and functional materials. This guide provides a comparative analysis of 3-Chloro-1H-pyrrole as a synthetic building block, evaluating its performance against alternative pyrrole precursors in key cross-coupling reactions and offering detailed experimental protocols.
Introduction to this compound
This compound is a functionalized pyrrole derivative that serves as a versatile precursor for the introduction of the pyrrole moiety into organic molecules. Its utility stems from the reactivity of the C-Cl bond, which allows for the formation of new carbon-carbon and carbon-nitrogen bonds through transition metal-catalyzed cross-coupling reactions. The pyrrole scaffold itself is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and natural products.[1][2]
Comparison of this compound with Alternative Building Blocks
The efficacy of a building block is best assessed by comparing its performance in widely used synthetic transformations. Here, we compare this compound with two common alternatives, 3-Bromo-1H-pyrrole and 1H-pyrrol-3-ylboronic acid, in the context of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. For effective coupling, N-protection of the pyrrole is often essential to prevent side reactions and improve solubility and reactivity.[3] Common protecting groups include Boc (tert-butoxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).[3]
Suzuki-Miyaura Coupling: Synthesis of 3-Arylpyrroles
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the halo-pyrrole is a critical factor, with the general trend being I > Br > Cl > OTf.[4] While 3-bromo-1H-pyrrole is expected to be more reactive than its chloro-counterpart, the lower cost and greater availability of chlorinated compounds often make them attractive starting materials. 1H-pyrrol-3-ylboronic acid and its esters serve as the complementary coupling partner to aryl halides.
Table 1: Comparison of Pyrrole Building Blocks in a Representative Suzuki-Miyaura Coupling Reaction
| Entry | Pyrrole Substrate | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Boc-3-chloropyrrole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 78 | Hypothetical |
| 2 | 1-Boc-3-bromopyrrole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 | Hypothetical |
| 3 | 1-Boc-1H-pyrrol-3-ylboronic acid | 4-Methoxyiodobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 | Hypothetical |
Note: The data in this table is representative and collated from typical conditions reported in the literature for similar substrates. Direct comparative studies under identical conditions are limited. The higher reactivity of the C-Br bond generally leads to shorter reaction times and higher yields compared to the C-Cl bond.
Buchwald-Hartwig Amination: Synthesis of 3-Aminopyrroles
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key parameter.
Table 2: Comparison of Pyrrole Building Blocks in a Representative Buchwald-Hartwig Amination Reaction
| Entry | Pyrrole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Boc-3-chloropyrrole | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 75 | Hypothetical |
| 2 | 1-Boc-3-bromopyrrole | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 88 | Hypothetical |
Note: This data is illustrative, based on established protocols. The increased reactivity of the bromide generally results in higher yields and shorter reaction times.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these building blocks.
General Procedure for Suzuki-Miyaura Coupling of a Protected 4-Bromopyrrole Derivative
The following protocol for a SEM-protected 4-bromopyrrole can be adapted for this compound derivatives.[3]
Synthesis of Methyl 4-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate [3]
To a solution of methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate (1 mmol), phenylboronic acid (1.5 mmol), and Pd(PPh₃)₄ (0.1 mmol) in a mixture of dioxane (8 mL) and H₂O (2 mL) is added Cs₂CO₃ (2 mmol). The reaction mixture is stirred under an argon atmosphere at 90 °C for approximately 5 hours (monitored by TLC). After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by flash chromatography to afford the desired product.
General Procedure for Buchwald-Hartwig Amination
The following is a general procedure that can be applied to the amination of halo-pyrroles.[5]
Synthesis of N-Aryl Amines
A mixture of the aryl halide (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and the appropriate phosphine ligand (0.04 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with argon. Toluene (5 mL) and a solution of NaOtBu (1.4 mmol) in toluene are added. The reaction mixture is heated at the desired temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled to room temperature, diluted with ether, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
Visualizing Synthetic and Signaling Pathways
Graphviz diagrams can be used to illustrate both synthetic strategies and the biological context of the resulting molecules.
Experimental Workflow: Synthesis of 3-Arylpyrroles
Caption: Workflow for the synthesis of 3-aryl-1H-pyrroles.
Signaling Pathway: The RAS/RAF/MEK/ERK Cascade
Many pyrrole-containing compounds are developed as kinase inhibitors. The RAS/RAF/MEK/ERK pathway is a key signaling cascade in cancer, and inhibitors targeting components like MEK are of significant interest.[6][7][8]
Caption: Inhibition of the RAS/RAF/MEK/ERK pathway.
Conclusion
This compound is a valuable and cost-effective building block for the synthesis of functionalized pyrrole derivatives. While generally less reactive than its bromo- and iodo-analogs in standard cross-coupling reactions, optimization of reaction conditions, including the choice of catalyst, ligand, and base, can lead to high yields of the desired products. The choice between this compound, its bromo counterpart, or a pyrroleboronic acid derivative will depend on a balance of factors including cost, availability, desired reactivity, and the specific synthetic target. The protocols and comparative data presented here provide a guide for researchers to make informed decisions in the design and execution of their synthetic strategies.
References
- 1. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds | Bentham Science [eurekaselect.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Efficacy of Protecting Groups for 3-Chloro-1H-pyrrole: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of a protecting group for the nitrogen atom of 3-chloro-1H-pyrrole is a critical step in multi-step syntheses. The inherent reactivity of the pyrrole ring, coupled with the electronic effects of the chloro-substituent, necessitates careful consideration of the protecting group's stability, ease of introduction and removal, and its influence on subsequent reactions.
This guide provides a comparative analysis of common N-protecting groups for this compound, including tert-Butoxycarbonyl (Boc), Tosyl (Ts), and 2-(Trimethylsilyl)ethoxymethyl (SEM). The information presented is a synthesis of available experimental data on pyrroles and related halogenated heterocycles, intended to inform the selection of the most suitable protecting group for specific synthetic applications.
Comparative Analysis of Protecting Groups
The choice of a protecting group is dictated by the planned synthetic route, including the required reaction conditions for subsequent steps and the desired deprotection strategy. The following table summarizes key quantitative data for the N-protection and deprotection of pyrrole derivatives, providing a basis for comparison. It is important to note that direct comparative studies on this compound are limited; therefore, some data is extrapolated from studies on other substituted pyrroles.
| Protecting Group | Protection Yield (%) | Deprotection Yield (%) | Protection Conditions | Deprotection Conditions | Key Stability Characteristics |
| Boc | Generally high, >90% | >70% to quantitative[1][2] | (Boc)₂O, DMAP, Et₃N, CH₂Cl₂ or THF | TFA, CH₂Cl₂; or Oxalyl chloride, MeOH[1][2] | Labile under acidic conditions.[3] |
| Tosyl (Ts) | Moderate to good | Good to excellent | TsCl, NaH, DMF or TsCl, ZnO (solvent-free) | Mg, MeOH or TBAF, THF | Stable to a wide range of reaction conditions, including some acidic and oxidative conditions. Cleaved by strong reducing agents or specific nucleophiles.[4] |
| SEM | Good to excellent | Generally high | SEMCl, NaH, DMF | TBAF, THF or TFA, CH₂Cl₂ | Stable under many conditions, including Suzuki-Miyaura coupling where Boc can be labile.[5] Removable with fluoride sources or strong acid.[5] |
Experimental Protocols
Detailed methodologies for the introduction and removal of these protecting groups are crucial for successful implementation in a synthetic workflow.
N-Boc Protection and Deprotection
Protection Protocol: To a solution of the pyrrole in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), are added triethylamine (Et₃N, 1.5 eq.), a catalytic amount of 4-(dimethylamino)pyridine (DMAP), and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.
Deprotection Protocol (Acidic): The N-Boc protected pyrrole is dissolved in dichloromethane (CH₂Cl₂), and trifluoroacetic acid (TFA, 5-10 eq.) is added. The reaction is stirred at room temperature until the starting material is consumed. The solvent and excess TFA are removed in vacuo to yield the deprotected pyrrole.
Deprotection Protocol (Mild): The N-Boc protected substrate is dissolved in methanol (MeOH), and oxalyl chloride (3 eq.) is added.[2] The reaction is stirred at room temperature for 1-4 hours.[1][2] The solvent is then removed under reduced pressure, and the crude product is purified.[2]
N-Tosyl Protection and Deprotection
Protection Protocol: To a solution of the pyrrole in anhydrous dimethylformamide (DMF), sodium hydride (NaH, 1.2 eq.) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of p-toluenesulfonyl chloride (TsCl, 1.1 eq.). The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Deprotection Protocol: The N-tosyl pyrrole is dissolved in methanol (MeOH), and magnesium turnings (Mg, excess) are added. The suspension is stirred at room temperature until the reaction is complete. The mixture is then filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous acid and brine. The organic layer is dried and concentrated to afford the deprotected pyrrole.
N-SEM Protection and Deprotection
Protection Protocol: To a suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous dimethylformamide (DMF) at 0 °C is added a solution of the pyrrole in DMF. The mixture is stirred for 30 minutes, and then 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.1 eq.) is added dropwise. The reaction is stirred at room temperature until completion. The reaction is carefully quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Deprotection Protocol (Fluoride): The N-SEM protected pyrrole is dissolved in tetrahydrofuran (THF), and tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M solution in THF) is added. The reaction is stirred at room temperature or heated to reflux until completion. The mixture is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated, and the product is purified.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the protection and deprotection of a pyrrole nitrogen, providing a clear visual representation of the synthetic steps involved.
Caption: General workflow for N-protection and deprotection of this compound.
Caption: Decision tree for selecting a suitable N-protecting group.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Analysis of 3-Chloro-1H-pyrrole and its 2-Chloro Isomer
A detailed spectroscopic comparison of 3-Chloro-1H-pyrrole and 2-Chloro-1H-pyrrole reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These differences, arising from the positional variation of the chlorine atom on the pyrrole ring, are critical for the unambiguous identification and characterization of these isomers in research and drug development.
This guide provides a comprehensive overview of the spectroscopic properties of this compound and its isomer, 2-Chloro-1H-pyrrole. The data presented is essential for researchers and scientists engaged in the synthesis, analysis, and application of these halogenated heterocyclic compounds.
Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | NH | ~8.2 (broad) | s |
| H2 | ~6.7 | t | |
| H4 | ~6.2 | t | |
| H5 | ~6.7 | t | |
| 2-Chloro-1H-pyrrole | NH | ~8.1 (broad) | s |
| H3 | ~6.2 | t | |
| H4 | ~6.1 | dd | |
| H5 | ~6.7 | t |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C2 | ~118 |
| C3 | ~120 | |
| C4 | ~109 | |
| C5 | ~118 | |
| 2-Chloro-1H-pyrrole | C2 | ~122 |
| C3 | ~108 | |
| C4 | ~108 | |
| C5 | ~117 |
Note: The chemical shifts for this compound are estimations based on data for related derivatives and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Compound | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| This compound | N-H stretch | ~3400 | Strong, broad |
| C-H stretch (aromatic) | ~3100 | Medium | |
| C=C stretch (aromatic) | ~1500-1600 | Medium-Strong | |
| C-N stretch | ~1300-1400 | Medium | |
| C-Cl stretch | ~700-800 | Strong | |
| 2-Chloro-1H-pyrrole | N-H stretch | ~3450 | Strong, broad |
| C-H stretch (aromatic) | ~3120 | Medium | |
| C=C stretch (aromatic) | ~1550 | Medium-Strong | |
| C-N stretch | ~1350 | Medium | |
| C-Cl stretch | ~750 | Strong |
Mass Spectrometry (MS)
The mass spectra of both isomers are expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio.
Table 4: Expected Mass Spectrometry Fragmentation
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 101/103 | 74 ([M-HCN]⁺), 66 ([M-Cl]⁺) |
| 2-Chloro-1H-pyrrole | 101/103 | 74 ([M-HCN]⁺), 66 ([M-Cl]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of chloropyrrole isomers. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the chloropyrrole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Use a standard proton NMR experiment.
-
Acquire the spectrum at a frequency of 300 MHz or higher for better resolution.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled carbon NMR experiment (e.g., DEPT or APT can be used to aid in assignment).
-
Acquire the spectrum at a frequency of 75 MHz or higher.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).
-
A longer acquisition time and a higher number of scans are typically required due to the low natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Liquid/Low-Melting Solid Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, scan the region from 4000 to 400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (for volatile compounds).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizing Experimental Workflow
The general workflow for the spectroscopic analysis of chloropyrrole isomers can be visualized as follows:
Caption: General workflow for the spectroscopic analysis of chloropyrrole isomers.
This guide provides a foundational understanding of the spectroscopic differences between this compound and 2-Chloro-1H-pyrrole. For definitive structural confirmation, it is always recommended to compare experimentally obtained data with that of authenticated reference standards.
Safety Operating Guide
Navigating the Safe Handling of 3-Chloro-1H-pyrrole: A Guide for Laboratory Professionals
For Immediate Use: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-Chloro-1H-pyrrole. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Toxicity: Pyrrole is toxic if swallowed and harmful if inhaled.[1] The presence of a chlorine atom may alter the toxicological profile.
-
Irritation: Substituted chloropyrroles are known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]
-
Flammability: Pyrrole is a flammable liquid and vapor.[1] While the flashpoint of this compound is listed as 79.106°C, it should still be handled with caution regarding ignition sources.[3]
Physicochemical Properties
A summary of the known quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₄H₄ClN | [3] |
| Molecular Weight | 101.533 g/mol | [3] |
| Density | 1.274 g/cm³ | [3] |
| Boiling Point | 181.225°C at 760 mmHg | [3] |
| Flash Point | 79.106°C | [3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are essential. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised. Regularly inspect gloves for any signs of degradation or puncture. |
| Body | Laboratory Coat and Chemical Apron | A flame-resistant lab coat buttoned completely is required. A chemical-resistant apron should be worn over the lab coat.[5] |
| Respiratory | Respirator | Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
| Feet | Closed-toe Shoes | Shoes should be made of a non-porous material. |
Operational and Disposal Plan
A systematic workflow is critical for the safe handling and disposal of this compound.
Experimental Workflow
The following diagram illustrates the standard operating procedure for working with this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous.
Waste Segregation and Disposal Workflow:
Disposal Protocol:
-
Segregation: All liquid and solid waste contaminated with this compound must be collected separately from other waste streams.
-
Labeling: Waste containers must be clearly labeled as "Halogenated Organic Waste" and include the full chemical name "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.
By adhering to these stringent safety and handling protocols, laboratory professionals can mitigate the risks associated with this compound and ensure a safe and compliant research environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
